5-Hydroxymethyl xylouridine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H14N2O7 |
|---|---|
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7-,9-/m1/s1 |
Clave InChI |
VQAJJNQKTRZJIQ-JVZYCSMKSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O)CO |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of 5-Hydroxymethyl xylouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 5-Hydroxymethyl xylouridine (5-OH-Me-XylU), a nucleoside analog of potential interest in antiviral and anticancer research. Due to the limited availability of a direct published synthesis, this guide outlines a convergent synthetic strategy, combining established methodologies for the preparation of key intermediates and their subsequent coupling and deprotection. The protocols provided are based on analogous reactions reported in the scientific literature and are intended to serve as a comprehensive blueprint for the synthesis of this target compound.
Overview of the Synthetic Strategy
The proposed synthesis of this compound follows a convergent approach, which involves the separate synthesis of a protected xylose sugar and the modified nucleobase, 5-hydroxymethyluracil. These two key intermediates are then coupled in a glycosylation reaction, followed by the removal of protecting groups to yield the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed convergent synthesis of this compound.
Synthesis of Intermediates
Preparation of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (2)
The synthesis of the protected xylose donor begins with the readily available D-xylose. A multi-step protection sequence is employed to yield the activated 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose.
Caption: Pathway for the synthesis of the protected xylose donor.
Preparation of 5-Hydroxymethyluracil (4)
5-Hydroxymethyluracil can be synthesized from uracil through a base-catalyzed reaction with formaldehyde.
Caption: Synthesis of the modified nucleobase, 5-hydroxymethyluracil.
Glycosylation and Deprotection
The key bond-forming step is the glycosylation of silylated 5-hydroxymethyluracil with the protected xylose derivative, which is typically achieved via the Silyl-Hilbert-Johnson reaction. This is followed by a deprotection step to yield the final product.
Caption: Glycosylation and deprotection steps for the synthesis of this compound.
Experimental Protocols
Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose
This procedure is adapted from standard methods for the preparation of protected sugars.
-
Methyl D-xylofuranoside: D-xylose (1 equiv.) is dissolved in anhydrous methanol. A catalytic amount of acetyl chloride is added, and the mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting material. The reaction is neutralized with a solid base (e.g., sodium bicarbonate), filtered, and the solvent is removed under reduced pressure.
-
Methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside: The crude methyl D-xylofuranoside is dissolved in pyridine and cooled to 0 °C. Benzoyl chloride (3.5 equiv.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with aqueous HCl, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
2,3,5-tri-O-benzoyl-D-xylofuranose: The benzoylated methyl xylofuranoside is dissolved in a solution of HBr in acetic acid and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose: The resulting protected xylofuranose is dissolved in a mixture of acetic anhydride and pyridine and stirred at room temperature until the starting material is consumed. The solvents are removed under high vacuum to yield the final protected sugar.
Synthesis of 5-Hydroxymethyluracil
This protocol is based on the hydroxymethylation of uracil.
-
A mixture of uracil (1 equiv.), paraformaldehyde (1.2 equiv.), and a catalytic amount of a base such as potassium carbonate in water is heated with stirring.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with an acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried to afford 5-hydroxymethyluracil.
Glycosylation: Silyl-Hilbert-Johnson Reaction
This procedure outlines the coupling of the protected sugar and the silylated base. The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a common method for nucleoside synthesis.[1]
-
Silylation of 5-Hydroxymethyluracil: A suspension of 5-hydroxymethyluracil (1 equiv.) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) is refluxed until the solution becomes clear. The excess HMDS is removed under reduced pressure to give the persilylated 5-hydroxymethyluracil as an oil, which is used immediately in the next step.
-
Glycosylation: The protected xylose (1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose, 1.2 equiv.) is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane). The silylated 5-hydroxymethyluracil (1 equiv.) is added, followed by a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv.) at 0 °C under an inert atmosphere. The reaction is stirred at room temperature or heated as necessary, with monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Deprotection
The final step involves the removal of the benzoyl protecting groups.
-
The protected nucleoside is dissolved in anhydrous methanol.
-
A catalytic amount of a solution of sodium methoxide in methanol is added, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC until all starting material is consumed.
-
The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for each major synthetic step. Yields are estimates based on analogous reactions and may require optimization.
| Step | Reactants | Reagents & Conditions | Product | Expected Yield (%) |
| 1 | D-Xylose | 1. MeOH, H⁺2. Benzoyl Chloride, Pyridine3. HBr, AcOH4. Ac₂O, Pyridine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose | 50-60 (over 4 steps) |
| 2 | Uracil | (CH₂O)n, K₂CO₃, H₂O, heat | 5-Hydroxymethyluracil | 70-80 |
| 3 | 5-Hydroxymethyluracil, Protected Xylose | 1. HMDS, (NH₄)₂SO₄2. TMSOTf, CH₃CN | Protected this compound | 60-70 |
| 4 | Protected this compound | NaOMe, MeOH | This compound | 80-90 |
Conclusion
This technical guide provides a comprehensive and detailed pathway for the synthesis of this compound. By leveraging established and reliable reactions in nucleoside chemistry, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The provided experimental protocols, while based on analogous transformations, offer a solid foundation for the successful synthesis of this novel nucleoside analog. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
"chemical properties of 5-Hydroxymethyl xylouridine"
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl xylouridine is a modified nucleoside belonging to the pyrimidine family. Structurally, it is an analog of thymidine, where the methyl group at the 5-position of the uracil base is replaced by a hydroxymethyl group, and the ribose sugar is substituted with xylose. This compound is of interest to researchers in the fields of medicinal chemistry and molecular biology due to its potential applications as a biological probe and therapeutic agent. Its structural similarity to natural nucleosides allows it to be recognized by cellular machinery involved in DNA and RNA synthesis, making it a candidate for antiviral and anticancer drug development.
Chemical Properties
A summary of the known chemical properties of this compound is provided below. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature. The information presented here is a combination of data from supplier databases and predicted properties.
| Property | Value | Source |
| CAS Number | 52448-09-6 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₁₄N₂O₇ | ChemicalBook[1] |
| Molecular Weight | 274.23 g/mol | ChemicalBook[1] |
| Predicted Density | 1.68±0.06 g/cm³ | N/A |
| Predicted pKa | 9.01±0.10 | N/A |
| Physical Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Synthesis and Reactivity
A potential synthetic workflow is outlined below. This diagram represents a logical relationship for a plausible synthetic route, not a specific, experimentally validated protocol.
Caption: A generalized workflow for the synthesis of this compound.
The reactivity of this compound is expected to be dictated by its functional groups: the hydroxyl groups on the xylose sugar and the hydroxymethyl group on the uracil base, as well as the pyrimidine ring itself. The hydroxyl groups can undergo esterification and etherification reactions. The pyrimidine ring can participate in reactions typical of uracil derivatives.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for isolated this compound is not currently available in the public domain. Such data would be crucial for the unambiguous identification and characterization of the compound. Researchers synthesizing this molecule would need to perform full spectroscopic analysis.
Biological Activity
This compound is described as a thymidine analog.[1] Analogs of this nature often exhibit biological activity by mimicking natural nucleosides and interfering with the synthesis of DNA and/or RNA. This can lead to applications in antiviral and anticancer therapies. The primary proposed mechanism of action is its incorporation into replicating DNA, which can be utilized to label cells and monitor DNA synthesis.
At present, there is no specific information available in the reviewed literature detailing the interaction of this compound with any particular signaling pathways. Further research is required to elucidate its precise biological functions and mechanisms of action.
The following diagram illustrates a conceptual workflow for investigating the biological activity of a novel nucleoside analog like this compound.
Caption: A conceptual workflow for the biological evaluation of this compound.
Conclusion
This compound represents a molecule of interest for further investigation in medicinal chemistry and drug discovery. While basic chemical information is available, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly available experimental data. Further research, including the development and publication of a robust synthetic protocol and thorough spectroscopic and biological characterization, is essential to unlock the full potential of this compound for researchers, scientists, and drug development professionals.
References
5-Hydroxymethyl xylouridine: A Synthetic Nucleoside Analog
Introduction
5-Hydroxymethyl xylouridine is a synthetic pyrimidine nucleoside analog that is structurally related to the natural nucleoside uridine. It is characterized by the presence of a hydroxymethyl group at the 5-position of the uracil base and a xylose sugar moiety instead of the typical ribose or deoxyribose. Unlike many other modified nucleosides, there is no evidence in the current scientific literature to suggest that this compound is a naturally occurring compound. Its existence is primarily the result of chemical synthesis, driven by the ongoing search for novel nucleoside analogs with potential therapeutic applications. This technical guide provides an overview of the synthesis, characterization, and potential biological significance of this compound, with a focus on the experimental methodologies for its preparation.
Chemical Synthesis
A logical synthetic pathway would commence with xylouridine, proceed through the introduction of a functional group at the 5-position of the uracil base, which is then converted to the hydroxymethyl group. Protecting group chemistry is crucial throughout this process to ensure the selective reaction of the desired functional groups on the base and the sugar.
Hypothetical Synthetic Workflow:
Caption: A logical workflow for the chemical synthesis of this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for similar nucleoside modifications.
1. Protection of Xylose Hydroxyl Groups:
To prevent unwanted side reactions, the hydroxyl groups of the xylose moiety are typically protected. A common method is the formation of silyl ethers.
-
Protocol:
-
Dissolve xylouridine in a suitable anhydrous solvent (e.g., pyridine or DMF).
-
Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole.
-
The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
The protected xylouridine is then purified using column chromatography on silica gel.
-
2. Formylation of the 5-Position of Uracil:
A formyl group (-CHO) is introduced at the 5-position of the uracil ring. This is a key step to create the carbon backbone for the hydroxymethyl group.
-
Protocol:
-
The protected xylouridine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to deprotonate the 5-position of the uracil ring.
-
A formylating agent, such as N,N-dimethylformamide (DMF), is then added to the reaction mixture.
-
The reaction is slowly warmed to room temperature and then quenched with a suitable reagent (e.g., saturated ammonium chloride solution).
-
The 5-formyl-protected xylouridine is extracted and purified by column chromatography.
-
3. Reduction of the Formyl Group:
The formyl group is reduced to a hydroxymethyl group (-CH₂OH).
-
Protocol:
-
The 5-formyl-protected xylouridine is dissolved in a protic solvent like methanol or ethanol.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C.
-
The reaction is stirred until the starting material is consumed, as indicated by TLC.
-
The reaction is quenched, and the product is extracted and purified.
-
4. Deprotection of the Sugar Hydroxyl Groups:
The final step is the removal of the protecting groups from the xylose moiety to yield this compound.
-
Protocol:
-
The protected this compound is dissolved in a suitable solvent (e.g., THF).
-
A fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to cleave the silyl ethers.
-
The reaction is monitored by TLC, and upon completion, the product is purified by column chromatography or recrystallization to yield pure this compound.
-
Characterization Data
The structural confirmation of the synthesized this compound would rely on standard analytical techniques. While specific data for this compound is not widely published, the expected characterization data would include:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the xylose sugar, the H6 proton of the uracil ring, and a characteristic signal for the newly introduced CH₂OH group at the 5-position. The methylene protons of the hydroxymethyl group may appear as a singlet or a multiplet depending on the solvent and other factors. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including a distinct signal for the hydroxymethyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₁₄N₂O₇, MW: 274.23 g/mol ). |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H (hydroxyl), N-H (amine), and C=O (carbonyl) functional groups. |
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied. However, as a nucleoside analog, it holds potential for investigation in several areas of drug development:
-
Antiviral Agents: Many modified nucleosides act as antiviral drugs by inhibiting viral polymerases or being incorporated into the viral genome, leading to chain termination.
-
Anticancer Agents: Some nucleoside analogs interfere with DNA replication and repair mechanisms in rapidly dividing cancer cells, leading to cytotoxic effects.
Further research is required to determine if this compound exhibits any significant biological activity in these or other therapeutic areas. Its unique combination of a modified base and an alternative sugar moiety makes it an interesting candidate for screening in various biological assays.
Signaling Pathway Involvement (Hypothetical):
Should this compound demonstrate biological activity, a primary investigation would be its interaction with nucleoside metabolic pathways.
Caption: Hypothetical metabolic activation pathway of this compound.
This diagram illustrates the potential intracellular activation of this compound via phosphorylation by cellular nucleoside kinases to its mono-, di-, and triphosphate forms. The active triphosphate metabolite could then potentially interact with DNA or RNA polymerases, leading to either incorporation into nucleic acids or inhibition of the enzyme, which are common mechanisms of action for nucleoside analogs.
Conclusion
This compound is a synthetically accessible nucleoside analog. While its natural occurrence has not been reported, established chemical methods for the modification of nucleosides provide a clear path for its preparation. The lack of extensive biological data presents an opportunity for future research to explore its potential as a therapeutic agent. The detailed synthetic protocols and characterization data outlined in this guide provide a foundation for researchers and drug development professionals to produce and investigate this novel compound.
Spectroscopic and Methodological Insights into 5-Hydroxymethyl xylouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl xylouridine is a modified nucleoside, an analog of thymidine, which holds potential for applications in various research and development domains, particularly in the labeling of cells and the tracking of DNA synthesis.[1] Understanding its structural and physicochemical properties through spectroscopic analysis is paramount for its effective utilization. This technical guide provides a comprehensive overview of the methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for nucleoside analogs like this compound.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Hypothetical)
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-6 | ~7.8 | ~141.0 |
| H-1' | ~5.9 | ~90.0 |
| H-2' | ~4.3 | ~75.0 |
| H-3' | ~4.1 | ~76.0 |
| H-4' | ~4.0 | ~85.0 |
| H-5'a, H-5'b | ~3.8, ~3.7 | ~61.0 |
| 5-CH₂OH | ~4.5 | ~59.0 |
| C-2 | - | ~151.0 |
| C-4 | - | ~164.0 |
| C-5 | - | ~110.0 |
Mass Spectrometry (MS) Data (Hypothetical)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the most accurate mass determination.
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 275.0879 | 275.0875 |
| [M+Na]⁺ | 297.0698 | 297.0695 |
| [M-H]⁻ | 273.0723 | 273.0726 |
Experimental Protocols
The following sections detail generalized protocols for the NMR and MS analysis of modified nucleosides like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of a reference standard (e.g., TMS or DSS).
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Data Acquisition (LC-MS):
-
Chromatography: Perform liquid chromatography using a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-20 minutes.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500). For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion.
-
Mandatory Visualization
Experimental Workflow for DNA Labeling and Tracking
The following diagram illustrates a generalized workflow for utilizing this compound as a thymidine analog to label and track newly synthesized DNA in a cell culture system.
This workflow outlines the key steps from introducing the nucleoside analog to the cells, its metabolic activation and incorporation into DNA, and the subsequent analysis to track cell proliferation. The ability to introduce a modified nucleoside that can be subsequently detected provides a powerful tool for studying DNA replication and cell division in various biological contexts.
References
In Vivo Occurrence of 5-Hydroxymethyl-2'-deoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl-2'-deoxyuridine (5-hmdU), a modified pyrimidine nucleoside, is gaining increasing attention in the scientific community for its roles in DNA damage, repair, and as a potential biomarker for various pathological conditions. This technical guide provides a comprehensive overview of the in vivo occurrence of 5-hmdU, detailing its formation, biological significance, and the analytical methods used for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development.
In Vivo Formation of 5-Hydroxymethyluracil
5-Hydroxymethyluracil (5-hmUra), the nucleobase of 5-hmdU, can arise in vivo through two primary pathways:
-
Oxidative Damage to Thymine: Reactive oxygen species (ROS), generated during normal metabolic processes or upon exposure to environmental stressors, can oxidize the methyl group of thymine residues within the DNA, leading to the formation of 5-hmUra.
-
Deamination of 5-Hydroxymethylcytosine: 5-Hydroxymethylcytosine (5-hmC), an epigenetic modification of cytosine, can undergo deamination to form 5-hmUra. This process can occur spontaneously or be enzymatically mediated.
Quantitative Data on In Vivo Levels of 5-Hydroxymethyl-2'-deoxyuridine
The in vivo levels of 5-hmdU are generally low but can be significantly altered in response to oxidative stress and in certain disease states. The following tables summarize the available quantitative data.
| Biological Matrix | Organism/Condition | Method | Reported Level | Reference |
| Peripheral Blood DNA | Human (Healthy Controls) | GC-MS | 0.083 ± 0.025 pg 5-hmdU/ng thymidine | [1] |
| Peripheral Blood DNA | Human (Breast Cancer Patients) | GC-MS | 0.112 ± 0.046 pg 5-hmdU/ng thymidine | [1] |
| Various Somatic Tissues | Human, Rat, Porcine | Not Specified | ~0.5 residues per 10^6 deoxynucleosides | [2] |
| Study Type | Intervention | Effect on 5-hmdU Levels in Blood DNA | Reference |
| Dietary Intervention Trial | Low-fat and/or low-energy diets | A small decrease; a significantly greater number of women in the intervention group showed decreased levels compared to the control group. | [3] |
Experimental Protocols for the Analysis of 5-Hydroxymethyl-2'-deoxyuridine
Accurate quantification of 5-hmdU in biological samples is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 5-hmUra in DNA
This protocol is adapted from methodologies used for the analysis of modified DNA bases.[1][4]
-
DNA Isolation: Isolate genomic DNA from the biological sample of interest using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis:
-
Enzymatic Hydrolysis (Recommended): Digest 10-50 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This method avoids the degradation of 5-hmUra that can occur with acid hydrolysis.[4]
-
Acid Hydrolysis: Hydrolyze the DNA sample with formic acid at an elevated temperature. Note that this can lead to some degradation of 5-hmUra, which can be corrected for by using an isotopically labeled internal standard.[4]
-
-
Derivatization: Derivatize the dried hydrolysate to increase volatility for GC analysis. A two-step process is common:
-
Methoximation using methoxylamine hydrochloride in pyridine.
-
Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent.[5]
-
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for separating derivatized nucleosides, such as an HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium.
-
Injection: Splitless or split injection.
-
Temperature Program: An initial temperature of ~70°C, held for a few minutes, followed by a ramp up to ~295°C.[5]
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the characteristic ions of the derivatized 5-hmUra and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 5-hmdU
This protocol is based on methods developed for the analysis of nucleosides in biological fluids and for monitoring enzymatic activity.[6][7]
-
Sample Preparation:
-
DNA Samples: Enzymatically digest DNA to nucleosides as described for the GC-MS protocol.
-
Plasma/Urine: Deproteinize the sample, for example, with perchloric acid, followed by centrifugation to remove precipitated proteins.[7]
-
-
LC Separation:
-
Column: A reverse-phase column, such as a C18, or a porous graphitic carbon column, like a Hypercarb column (30 x 2.1 mm, 3 µm), can be used.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile).[6][7]
-
Elution Gradient: A typical gradient might start with a high aqueous phase concentration, which is then decreased over time to elute more hydrophobic compounds. For example: 97% aqueous for the first few minutes, then a gradient to 90% aqueous, followed by a steep gradient to a low aqueous concentration to wash the column.[6]
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 5-hmdU and an isotopically labeled internal standard.
-
Biological Pathways Involving 5-Hydroxymethyluracil
The formation and repair of 5-hmUra are integral parts of DNA metabolism and the cellular response to DNA damage. In some organisms, it is a key intermediate in the synthesis of a unique modified base.
Formation of 5-Hydroxymethyluracil in DNA
Caption: Pathways for the formation of 5-Hydroxymethyluracil in DNA.
Base Excision Repair of 5-Hydroxymethyluracil
Caption: The Base Excision Repair (BER) pathway for 5-hmUra.
Biosynthesis of Base J in Trypanosomes
Caption: The two-step enzymatic synthesis of Base J.
Metabolic Fate of 5-Hydroxymethyl-2'-deoxyuridine
Caption: Proposed metabolic pathways for 5-hmdU.[8]
Conclusion
The in vivo occurrence of 5-hydroxymethyl-2'-deoxyuridine is a multifaceted phenomenon with implications for DNA integrity, epigenetic regulation, and as a potential indicator of disease. This technical guide has provided an in-depth overview of the current knowledge surrounding 5-hmdU, from its formation and quantification to its role in biological pathways. The detailed experimental protocols and pathway diagrams are intended to equip researchers and drug development professionals with the necessary information to further investigate this intriguing modified nucleoside and its potential applications in diagnostics and therapeutics. As research in this area continues to evolve, a deeper understanding of the nuanced roles of 5-hmdU in health and disease is anticipated.
References
- 1. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from women participating in an intervention trial of low-fat and low-energy diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aua.gr [aua.gr]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Epigenetic Significance of 5-Hydroxymethyl-2'-deoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 5-Hydroxymethyl-2'-deoxyuridine (5-hm-dU), a modified nucleoside garnering increasing interest in the fields of epigenetics, DNA damage and repair, and oncology. While not a classical epigenetic mark in the same vein as 5-hydroxymethylcytosine (5-hmC), the presence and processing of 5-hm-dU in the genome have significant implications for chromatin integrity, gene regulation, and cellular fate. This document details the formation of 5-hm-dU, its biological roles, its association with various disease states, and methodologies for its detection and quantification. Particular emphasis is placed on its indirect epigenetic significance, mediated through the recruitment of DNA repair machinery that can modulate chromatin architecture and influence transcriptional outcomes.
Introduction: Distinguishing 5-hm-dU from 5-hmC
A critical initial clarification is the distinction between 5-Hydroxymethyl-2'-deoxyuridine (5-hm-dU) and the well-established epigenetic mark, 5-hydroxymethylcytosine (5-hmC).
-
5-Hydroxymethyl-2'-deoxyuridine (5-hm-dU): The focus of this guide, 5-hm-dU is a derivative of thymidine. It is primarily formed as a result of oxidative damage to the methyl group of thymine residues within DNA.[1] Its presence is generally considered a DNA lesion that can be mutagenic and cytotoxic if not repaired.
-
5-hydroxymethylcytosine (5-hmC): Often referred to as the "sixth base" of the genome, 5-hmC is an oxidation product of 5-methylcytosine (5mC), catalyzed by the Ten-Eleven Translocation (TET) family of enzymes.[2][3] It is a stable epigenetic mark, particularly abundant in neuronal cells, and plays a crucial role in regulating gene expression during development and in the nervous system.[2][3][4]
The user's query on the "epigenetic significance" of "5-Hydroxymethyl xylouridine" likely pertains to 5-hm-dU, given the chemical similarity in nomenclature. The epigenetic relevance of 5-hm-dU is not direct, through specific "reader" proteins that recognize it as a stable mark, but rather indirect. Its formation and subsequent repair can lead to alterations in chromatin structure and gene expression, thereby constituting a form of epigenetic regulation.
Biosynthesis and Metabolism of 5-hm-dU
Formation via Oxidative Stress
The primary pathway for the formation of 5-hm-dU in DNA is the oxidation of the methyl group of thymidine residues. This process is mediated by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), which can be generated by both endogenous metabolic processes and exogenous agents.[1][5]
Factors that increase oxidative stress and, consequently, the formation of 5-hm-dU include:
-
Ionizing radiation[6]
-
Chemical carcinogens (e.g., diethylnitrosamine, 2-acetylaminofluorene)[2][5]
-
Chronic inflammation[7]
Figure 1. Formation of 5-hm-dU via Oxidative Stress.
Repair via the Base Excision Repair (BER) Pathway
The removal of 5-hydroxymethyluracil (5-hmU), the base component of 5-hm-dU, from DNA is primarily mediated by the Base Excision Repair (BER) pathway.[1] This multi-step process is initiated by a specific class of enzymes called DNA glycosylases.
Several DNA glycosylases have been shown to recognize and excise 5-hmU:
-
Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1): Considered the major enzyme for 5-hmU removal in mice.[8]
-
Nei-like DNA glycosylase 1 (NEIL1): Particularly efficient at removing 5-hmU in proximity to single-strand breaks.[2][9]
-
Thymine-DNA glycosylase (TDG): Can excise 5-hmU, especially when it arises from the deamination of 5-hmC.[6][10]
-
Methyl-CpG binding domain protein 4 (MBD4): Also capable of excising 5-hmU.[11]
The BER pathway proceeds as follows:
-
Recognition and Excision: A DNA glycosylase (e.g., SMUG1) recognizes the 5-hmU lesion and cleaves the N-glycosidic bond, removing the damaged base. This creates an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.
-
DNA Synthesis: DNA polymerase fills the gap with the correct nucleotide.
-
Ligation: DNA ligase seals the nick in the DNA backbone.
The initiation of BER can have downstream epigenetic consequences by creating transient single-strand breaks and recruiting chromatin-modifying enzymes, potentially leading to changes in local chromatin structure and gene expression.
Figure 2. Base Excision Repair of 5-hmU.
Biological and Pathological Significance
Role in Carcinogenesis
Elevated levels of 5-hm-dU are frequently observed in various cancers and are considered a biomarker of oxidative DNA damage, which is a known driver of carcinogenesis.[1][5] Studies have shown a significant association between higher levels of 5-hm-dU in peripheral blood DNA and an increased risk of breast cancer.[1][5] Furthermore, elevated levels have been found in women with high-risk breast lesions, suggesting that this form of DNA damage may be an early event in the cancer process.[9] The presence of autoantibodies against 5-hm-dU in serum has also been proposed as a potential biomarker for breast and colorectal cancer risk.[7]
Mutagenicity and Cytotoxicity
The incorporation of 5-hm-dU into DNA can be mutagenic. It has been shown to induce base-pair substitutions and frameshift mutations in bacterial systems.[6] The cytotoxicity of 5-hm-dU appears to be linked to its repair rather than its mere presence in DNA. The excessive removal of 5-hmU by the BER pathway can lead to an accumulation of DNA strand breaks, which can trigger apoptosis.[12][13]
Quantitative Data on 5-hm-dU Levels
The following tables summarize quantitative data on 5-hm-dU levels in human biological samples from various studies.
Table 1: 5-hm-dU Levels in Peripheral Blood DNA
| Condition | N | 5-hm-dU Level (pg 5-hm-dU / ng thymidine) (Mean ± SD) | Reference |
| Breast Cancer Patients | 25 | 0.112 ± 0.046 | [5] |
| Healthy Controls | 38 | 0.083 ± 0.025 | [5] |
Table 2: Serum Anti-5-hm-dU Autoantibody Levels
| Condition | N | Anti-HMdU aAb Titer (Mean ± SD) | P-value vs. Controls | Reference |
| Healthy Controls | 48 | 19.41 ± 2.90 | - | [7] |
| Breast Cancer | 9 | 35.86 ± 8.55 | P = 0.028 | [7] |
| Colon Cancer | 33 | 29.03 ± 2.49 | P < 0.001 | [7] |
| Rectal Cancer | 6 | 44.80 ± 11.50 | P < 0.001 | [7] |
| Benign Breast Disease | 10 | 35.12 ± 8.77 | P = 0.095 | [7] |
| Benign GI Tract Diseases | 8 | 30.95 ± 3.64 | P < 0.02 | [7] |
| Family History of Breast Cancer | 8 | 34.48 ± 8.16 | P = 0.024 | [7] |
Experimental Protocols for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of 5-hmU (the base) in DNA.[14]
Protocol Outline:
-
DNA Extraction: Isolate genomic DNA from tissue or cell samples using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
DNA Hydrolysis:
-
Enzymatic Hydrolysis (Preferred): Digest DNA to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. This method avoids the degradation of 5-hmU that can occur with acid hydrolysis.[14]
-
Acid Hydrolysis: Alternatively, hydrolyze DNA to bases using formic acid. Note that this can lead to some degradation of 5-hmU.
-
-
Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., [¹⁵N₂, ¹³C₁₀]-5-hm-dU) to the sample prior to derivatization to correct for variations in derivatization efficiency and instrument response.
-
Derivatization: Convert the non-volatile nucleosides or bases into volatile derivatives suitable for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC.
-
Separate the components on a capillary column (e.g., a DB-5MS column).
-
Detect and quantify the derivatized 5-hmU and an internal standard using a mass spectrometer operating in selected ion monitoring (SIM) mode.
-
-
Quantification: Calculate the amount of 5-hm-dU in the original sample by comparing the peak area of the analyte to that of the internal standard.
Figure 3. GC-MS Workflow for 5-hm-dU Analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another powerful technique for the sensitive and accurate quantification of 5-hm-dU in DNA.[13]
Protocol Outline:
-
DNA Extraction and Hydrolysis: Follow the same procedures as for GC-MS, with enzymatic hydrolysis being the preferred method to obtain deoxynucleosides.
-
Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., [¹⁵N₂, ¹³C₁₀]-5-hm-dU).
-
LC Separation:
-
Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the deoxynucleosides on a reverse-phase C18 column using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile).
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of 5-hm-dU in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides very high selectivity and sensitivity.
-
-
Quantification: Construct a calibration curve using known concentrations of 5-hm-dU and the internal standard. Determine the concentration of 5-hm-dU in the sample by interpolating its response ratio (analyte/internal standard) on the calibration curve.
Conclusion and Future Directions
5-Hydroxymethyl-2'-deoxyuridine is a significant product of oxidative DNA damage with clear implications for carcinogenesis and cellular toxicity. While it is not a stable epigenetic mark in the classical sense, its "epigenetic significance" is profound. The formation of 5-hm-dU serves as a sentinel for oxidative stress and a trigger for the Base Excision Repair pathway. The dynamic process of DNA damage and repair, including the transient creation of single-strand breaks and the recruitment of a host of enzymatic players, can directly influence chromatin structure, DNA accessibility, and ultimately, the transcriptional landscape of the cell.
Future research should focus on:
-
Elucidating the specific downstream signaling consequences of 5-hm-dU formation and repair in different cellular contexts.
-
Investigating the potential for crosstalk between the BER pathway initiated by 5-hm-dU and other epigenetic modification pathways.
-
Developing more sensitive and high-throughput methods for the detection of 5-hm-dU to enhance its utility as a clinical biomarker for cancer risk and progression.
-
Exploring the therapeutic potential of targeting the formation or repair of 5-hm-dU in cancer treatment.
A deeper understanding of the interplay between this DNA lesion, its repair, and the epigenetic machinery will undoubtedly provide novel insights into gene regulation, genome stability, and human disease.
References
- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Reactome | RefSeq:NM_001002173.1 nr4a1 [reactome.org]
- 5. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood of women scheduled for breast biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 5-Hydroxymethyl Xylouridine: A Technical Guide for Researchers
Introduction
5-Hydroxymethyl xylouridine is a modified pyrimidine nucleoside that has garnered interest within the scientific community. While its precise biological role remains under investigation, the synthesis of such modified nucleosides is of significant interest for drug development and biochemical research. This technical guide provides an in-depth overview of the known and potential biosynthetic pathways for 5-hydroxymethylated pyrimidines, with a specific focus on this compound. It is important to note that, at present, a natural biosynthetic pathway for this compound has not been documented in the scientific literature. Its existence is likely the result of chemical or chemoenzymatic synthesis. This guide will therefore explore a plausible chemoenzymatic route for its synthesis and, for comparative and contextual purposes, will detail the well-established natural biosynthetic pathways of the closely related and biologically significant molecule, 5-hydroxymethyl-2'-deoxyuridine.
Part 1: Chemoenzymatic Synthesis of this compound
Given the absence of a known natural pathway, a chemoenzymatic approach represents a viable method for the synthesis of this compound. This process would involve the enzymatic coupling of a chemically synthesized or commercially available 5-hydroxymethyluracil base with an activated xylose sugar, such as xylose-1-phosphate. A key enzyme in this proposed pathway is a nucleoside phosphorylase, which catalyzes the formation of the N-glycosidic bond.
Proposed Chemoenzymatic Pathway
The proposed two-step chemoenzymatic synthesis is as follows:
-
Activation of Xylose: D-xylose is phosphorylated to α-D-xylose-1-phosphate. This can be achieved through chemical synthesis or potentially by a xylokinase enzyme.
-
Enzymatic Condensation: A nucleoside phosphorylase, such as uridine phosphorylase or a specifically engineered variant, catalyzes the reaction between 5-hydroxymethyluracil and α-D-xylose-1-phosphate to yield this compound and inorganic phosphate.
Diagram of the Proposed Chemoenzymatic Pathway
Caption: Proposed chemoenzymatic synthesis of this compound.
Hypothetical Quantitative Data
The following table presents hypothetical kinetic parameters for a putative nucleoside phosphorylase capable of catalyzing the synthesis of this compound. These values are for illustrative purposes and would need to be determined experimentally.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |
| Nucleoside Phosphorylase | 5-Hydroxymethyluracil | 50 | 10 | 7.5 | 37 |
| (Putative) | α-D-Xylose-1-phosphate | 100 | - | - | - |
Experimental Protocol: Enzymatic Synthesis of this compound
Objective: To synthesize this compound from 5-hydroxymethyluracil and α-D-xylose-1-phosphate using a nucleoside phosphorylase.
Materials:
-
5-Hydroxymethyluracil
-
α-D-Xylose-1-phosphate
-
Recombinant Uridine Phosphorylase (or other suitable nucleoside phosphorylase)
-
HEPES buffer (50 mM, pH 7.5)
-
Inorganic pyrophosphatase
-
HPLC system with a C18 column
-
Reaction tubes
-
Thermomixer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
5 mM 5-Hydroxymethyluracil
-
10 mM α-D-Xylose-1-phosphate
-
50 mM HEPES buffer (pH 7.5)
-
1 µg/mL Uridine Phosphorylase
-
1 U/mL Inorganic pyrophosphatase (to drive the reaction forward)
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours in a thermomixer.
-
Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl or by heat inactivation at 95°C for 5 minutes.
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, this compound.
-
Monitor the elution profile at 260 nm. Compare the retention time to a known standard of this compound if available.
-
-
Purification (Optional): The product can be purified from the reaction mixture using preparative HPLC.
Part 2: Natural Biosynthesis of 5-Hydroxymethyl-2'-deoxyuridine
In contrast to this compound, the biosynthesis of 5-hydroxymethyl-2'-deoxyuridine (also known as 5-hydroxymethyldeoxyuridine or HOMedU) is well-characterized in several organisms. There are two primary pathways for its formation.
Pathway 1: De Novo Synthesis at the Nucleotide Level
This pathway occurs in some bacteriophages and in the fungus Neurospora. It involves the modification of a precursor nucleotide before its incorporation into DNA.
-
dUMP Formation: Deoxyuridine monophosphate (dUMP) is formed from dCMP by dCMP deaminase or from dUTP by dUTPase.
-
Hydroxymethylation: The enzyme dUMP hydroxymethylase catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to dUMP, forming 5-hydroxymethyl-2'-deoxyuridine monophosphate (hmdUMP).
-
Phosphorylation: hmdUMP is subsequently phosphorylated to the triphosphate form (hmdUTP) by specific kinases, making it available for DNA synthesis.
Diagram of the De Novo Synthesis Pathway
Caption: De novo biosynthesis of 5-hydroxymethyl-2'-deoxyuridine.
Pathway 2: Post-Replicative Modification of DNA
This pathway is characteristic of kinetoplastids like Trypanosoma and Leishmania and is the first step in the formation of the modified base J (β-D-glucosyl-hydroxymethyluracil).
-
Thymidine in DNA: The substrate for this pathway is a thymidine residue already incorporated into the DNA strand.
-
Oxidation: A thymidine hydroxylase, either J-Binding Protein 1 (JBP1) or J-Binding Protein 2 (JBP2), catalyzes the oxidation of the methyl group of thymidine to a hydroxymethyl group.[1][2][3] This reaction requires Fe(II) and 2-oxoglutarate as co-factors and results in the formation of 5-hydroxymethyldeoxyuridine within the DNA.[1]
-
Further Modification (to Base J): The newly formed 5-hydroxymethyldeoxyuridine can then be glucosylated by a glucosyltransferase to form Base J.[1][2][3]
Diagram of the Post-Replicative Modification Pathway
Caption: Post-replicative synthesis of 5-hydroxymethyl-2'-deoxyuridine.
Quantitative Data for Thymidine Hydroxylases
The following table provides representative kinetic data for the thymidine hydroxylases involved in the post-replicative modification pathway.
| Enzyme | Organism | Substrate | Apparent Km (µM) |
| JBP1 | T. brucei | 2-oxoglutarate | 4.2 ± 0.6 |
| JBP1 | T. brucei | Fe(II) | 1.5 ± 0.3 |
| JBP2 | L. tarentolae | 2-oxoglutarate | 7.8 ± 1.1 |
Note: The Km for the DNA substrate is difficult to determine with precision and is often expressed in terms of concentration of thymidine residues.
Experimental Protocol: Thymidine Hydroxylase Activity Assay
Objective: To measure the activity of a thymidine hydroxylase (e.g., recombinant JBP1 or JBP2) by monitoring the conversion of 2-oxoglutarate to succinate.
Materials:
-
Recombinant JBP1 or JBP2 enzyme
-
Oligonucleotide substrate containing thymidine residues
-
[1-¹⁴C]-2-oxoglutarate
-
FeSO₄
-
Ascorbate (to maintain iron in the reduced state)
-
HEPES buffer (50 mM, pH 7.5)
-
Catalase
-
Succinic acid
-
Scintillation vials and fluid
-
Dowex-1 resin (formate form)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 µM oligonucleotide substrate
-
50 µM FeSO₄
-
1 mM Ascorbate
-
100 µg/mL Catalase
-
0.5 µCi [1-¹⁴C]-2-oxoglutarate (final concentration ~50 µM)
-
1 µg recombinant JBP1 or JBP2
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 25 µL of 1 M formic acid.
-
Separation of Substrate and Product:
-
Apply the entire reaction mixture to a 1 mL column of Dowex-1 (formate form).
-
Wash the column with 3 mL of water to elute the [¹⁴C]-succinate product. The unreacted [¹⁴C]-2-oxoglutarate will remain bound to the resin.
-
-
Quantification:
-
Collect the eluate in a scintillation vial.
-
Add 5 mL of scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [1-¹⁴C]-2-oxoglutarate.
-
Conclusion
The biosynthesis of this compound is not a known natural process. However, this guide provides a plausible chemoenzymatic route for its synthesis, which can serve as a starting point for researchers interested in producing this compound. In contrast, the biosynthesis of the related nucleoside, 5-hydroxymethyl-2'-deoxyuridine, is well-established and occurs through two distinct and fascinating biological pathways: de novo synthesis at the nucleotide level in some organisms, and post-replicative modification of DNA in others. The detailed protocols and pathway diagrams provided herein offer a comprehensive resource for scientists and drug development professionals working on modified nucleosides and their biological implications. Further research into the potential enzymatic synthesis of novel xyloside derivatives may uncover new biocatalysts and expand the toolbox for creating novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Hydroxymethyl Xylouridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of 5-Hydroxymethyl xylouridine, a modified nucleoside of interest in virology and oncology research. The protocols outlined are based on established methodologies in nucleoside chemistry, offering a reliable pathway for the preparation of this target compound for further investigation.
Introduction
This compound is a synthetic nucleoside analog characterized by a xylose sugar moiety and a hydroxymethyl group at the 5-position of the uracil base. This modification distinguishes it from naturally occurring nucleosides and imparts unique biochemical properties. The synthesis of such modified nucleosides is crucial for exploring their potential as therapeutic agents, probes for studying enzymatic processes, and building blocks for modified oligonucleotides. The following protocols describe a robust chemical synthesis route starting from commercially available D-xylose and 5-hydroxymethyluracil.
Synthetic Strategy Overview
The proposed synthesis of this compound is a multi-step process that can be broadly divided into three main stages:
-
Preparation of a Protected Xylose Donor: D-xylose is converted into a fully protected and activated xylofuranose derivative suitable for glycosylation. This involves per-benzoylation of the hydroxyl groups and acetylation of the anomeric carbon.
-
Glycosylation: The protected xylose donor is coupled with silylated 5-hydroxymethyluracil via a Silyl-Hilbert-Johnson reaction to form the N-glycosidic bond.
-
Deprotection: All protecting groups on the sugar and the base are removed to yield the final product, this compound.
This strategy is a well-established approach in nucleoside chemistry, ensuring high yields and stereoselectivity.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (Protected Xylose Donor)
This protocol details the preparation of the activated sugar donor from D-xylose. The procedure is adapted from established methods for the preparation of acylated and benzoylated sugars.[4][5][6]
Materials:
-
D-xylose
-
Methanol (anhydrous)
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Benzoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Acetic anhydride
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Methyl Xyloside Formation:
-
Suspend D-xylose (1 equiv.) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (0.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the solution becomes clear.
-
Neutralize the reaction with a basic resin or by carefully adding sodium bicarbonate.
-
Filter and concentrate the solution under reduced pressure to obtain crude methyl xyloside.
-
-
Benzoylation:
-
Dissolve the crude methyl xyloside in anhydrous pyridine.
-
Cool to 0°C and slowly add benzoyl chloride (3.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tribenzoylated methyl xyloside.
-
-
Acetolysis:
-
Dissolve the crude tribenzoylated methyl xyloside in a mixture of acetic acid and acetic anhydride.
-
Add a catalytic amount of sulfuric acid and stir at room temperature for 2-4 hours.
-
Pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose as a white solid.
-
Protocol 2: Synthesis of Protected this compound via Silyl-Hilbert-Johnson Glycosylation
This protocol describes the crucial N-glycosylation step. The 5-hydroxymethyl group on the uracil base is also protected in situ during the silylation step.[1][2][3]
Materials:
-
5-Hydroxymethyluracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMS-Cl)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (from Protocol 1)
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of 5-Hydroxymethyluracil:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 5-hydroxymethyluracil (1.2 equiv.) in anhydrous acetonitrile.
-
Add hexamethyldisilazane (HMDS, 3 equiv.) and a catalytic amount of trimethylsilyl chloride (TMS-Cl).
-
Reflux the mixture for 2-3 hours until the solution becomes clear.
-
Cool the solution to room temperature. This solution contains the persilylated 5-hydroxymethyluracil.
-
-
Glycosylation:
-
To the solution of silylated 5-hydroxymethyluracil, add a solution of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (1 equiv.) in anhydrous acetonitrile.
-
Cool the mixture to 0°C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected this compound.
-
Protocol 3: Deprotection of this compound
This final step removes the benzoyl protecting groups to yield the target compound. This is typically achieved by ammonolysis.[7][8]
Materials:
-
Protected this compound (from Protocol 2)
-
Methanolic ammonia (saturated solution, typically ~7N)
-
Methanol
-
Silica gel or reversed-phase silica for purification
Procedure:
-
Ammonolysis:
-
Dissolve the protected this compound in a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Stir the solution at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the vessel in an ice bath before opening.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with methanol to remove any remaining ammonia.
-
Purify the crude product by silica gel column chromatography or reversed-phase HPLC to yield pure this compound.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Quantitative Data Summary
The following table provides an overview of the expected inputs and outputs for the synthesis of this compound, based on a starting scale of 10 mmol of D-xylose. Yields are estimated based on similar syntheses reported in the literature.
| Step | Starting Material | Molar Equiv. | Key Reagents | Product | Expected Yield (%) |
| 1 | D-Xylose | 1.0 | Benzoyl chloride, Acetic anhydride | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose | 60-70% |
| 2 | 5-Hydroxymethyluracil | 1.2 | HMDS, TMS-Cl, TMSOTf | Protected this compound | 70-80% |
| 3 | Protected Nucleoside | 1.0 | Methanolic Ammonia | This compound | 85-95% |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Silyl-Hilbert-Johnson Reaction Pathway
Caption: Key steps in the Silyl-Hilbert-Johnson glycosylation reaction.
References
- 1. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 6. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Hydroxymethyl Xylouridine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl xylouridine (5-OH-XU) is a thymidine analog that can be utilized as a molecular probe to investigate cellular processes involving DNA synthesis.[1] As an analog of a natural nucleoside, it can be taken up by cells and incorporated into newly synthesized DNA during replication. This incorporation allows for the labeling and subsequent detection of proliferating cells or the study of DNA damage and repair pathways. Its structural similarity to thymidine allows it to be recognized by cellular machinery, while the hydroxymethyl group offers a potential site for further chemical modification or specific recognition.
These application notes provide a comprehensive overview of the principles and a generalized protocol for using this compound as a molecular probe for monitoring DNA synthesis in cell culture.
Principle of Action
The use of 5-OH-XU as a molecular probe is based on its ability to be incorporated into DNA in place of thymidine during the S-phase of the cell cycle. Once incorporated, the modified nucleoside can be detected through various methods, such as immunocytochemistry using antibodies that specifically recognize the hydroxymethyl group or by "click" chemistry if a modified, azide- or alkyne-containing version of 5-OH-XU is used. This allows for the specific labeling and visualization of cells that were actively synthesizing DNA during the labeling period.
The incorporation of nucleoside analogs can sometimes trigger cellular stress responses, including DNA repair mechanisms. For instance, the related compound 5-hydroxymethyl-2'-deoxyuridine (hmdUrd) is recognized by the base excision repair (BER) pathway, where it is excised by a specific DNA glycosylase.[2] This process can be harnessed to study the activity of the BER pathway.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for the closely related and well-studied thymidine analog, 5-hydroxymethyl-2'-deoxyuridine (hmdUrd), to provide a reference for expected biological activities.
| Parameter | Cell Line(s) | Concentration/Value | Reference |
| Cytotoxicity (IC50) | Human Leukemia Cell Lines (various) | 1.7 - 5.8 x 10⁻⁵ M | [3] |
| PHA-stimulated Human Lymphocytes | 6 - 8 x 10⁻⁵ M | [3] | |
| Effect on NAD Levels | V79 Hamster Cells | 80-90% decrease within 4 hours | [2] |
| Cancer Biomarker Levels | Breast Cancer Patients (DNA from blood) | 0.112 ± 0.046 pg/ng thymidine | [4] |
| Control Women (DNA from blood) | 0.083 ± 0.025 pg/ng thymidine | [4] |
Experimental Protocols
Protocol 1: Labeling of Proliferating Cells with this compound
This protocol describes a general procedure for labeling actively dividing cells in culture with 5-OH-XU for subsequent detection.
Materials:
-
This compound (5-OH-XU)
-
Cell culture medium appropriate for the cell line of interest
-
Cell line of interest (e.g., HeLa, HEK293)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody specific for 5-hydroxymethyluracil (or a related modification if a specific antibody is not available)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips in a petri dish or in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Cell Culture: Culture the cells overnight or until they have adhered and are actively dividing.
-
Labeling: Prepare a stock solution of 5-OH-XU in sterile water or DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM - a starting point that may require optimization).
-
Remove the existing medium from the cells and replace it with the 5-OH-XU-containing medium.
-
Incubate the cells for a period that allows for sufficient incorporation of the analog. This can range from 30 minutes to several hours, depending on the cell cycle length of the cell line.
-
Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated 5-OH-XU.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to the nucleus.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution according to the manufacturer's instructions. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells a final three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope. 5-OH-XU incorporated cells will show a fluorescent signal in the nucleus.
Visualizations
Caption: Workflow for cellular labeling and detection of 5-OH-XU.
Caption: Hypothetical pathway for the repair of incorporated 5-OH-XU.
Logical Relationships
Caption: Conceptual flow of using 5-OH-XU as a molecular probe.
References
- 1. This compound | 52448-09-6 [chemicalbook.com]
- 2. DNA base excision repair of 5-hydroxymethyl-2'-deoxyuridine stimulates poly(ADP-ribose) synthesis in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of 5-Hydroxymethyl xylouridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl xylouridine is a modified nucleoside of significant interest in various fields of biomedical research, including drug development and diagnostics. Its structural similarity to other modified nucleosides, such as 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) and 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), suggests its potential role in fundamental biological processes. Accurate and sensitive detection and quantification of this compound in biological matrices are crucial for elucidating its function and exploring its potential as a biomarker or therapeutic target.
This document provides detailed application notes and experimental protocols for the analytical detection of this compound and structurally related modified nucleosides. The methods described herein include enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS).
Analytical Methods Overview
A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, specificity, sample throughput, and the nature of the biological matrix.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : This immunoassay-based technique offers a high-throughput and cost-effective method for the global quantification of modified nucleosides within a DNA sample. It relies on the high specificity of antibodies that recognize the target molecule.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : Considered the "gold standard" for the quantification of small molecules, HPLC-MS/MS provides excellent sensitivity and specificity by separating the analyte from complex mixtures followed by its unambiguous identification and quantification based on its mass-to-charge ratio.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is another powerful tool for the analysis of modified nucleosides. It involves the derivatization of the analyte to increase its volatility, followed by separation and detection by mass spectrometry.[3]
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the different analytical methods for the detection of modified nucleosides structurally similar to this compound. This data is provided as a reference for method selection and experimental design.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Sample Type | Reference |
| HPLC-MS/MS | 5-hmdC | 0.06 fmol | - | - | Genomic DNA | [4] |
| HPLC-MS/MS | 5-mdC | 0.10 fmol | - | - | Genomic DNA | [4] |
| HPLC-MS/MS | 5-fodC | 0.11 fmol | - | - | Genomic DNA | [4] |
| HPLC-MS/MS | 5-cadC | 0.23 fmol | - | - | Genomic DNA | [4] |
| GC-MS | 5-hmU | 3 per 10^5 thymines | - | - | DNA | [3] |
| LC-MS | 2'-deoxyuridine | - | 5 nmol/l | 5 - 400 nmol/l | Plasma | [5] |
| HPLC-MS/MS | NHC | - | 10 ng/mL | 10 - 10,000 ng/mL | Human Plasma | [6] |
Note: Data for this compound is not explicitly available and the table presents data for structurally related, modified nucleosides as a proxy. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are key indicators of the sensitivity of an analytical method.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Global DNA Hydroxymethylation
This protocol provides a general procedure for the colorimetric quantification of global 5-hydroxymethylated nucleosides in a DNA sample. This method can be adapted for this compound provided a specific antibody is available.
Principle: Genomic DNA is bound to a microplate well. A specific primary antibody recognizes and binds to the 5-hydroxymethylated nucleoside. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) binds to the primary antibody. The addition of a substrate results in a colorimetric change that is proportional to the amount of the modified nucleoside in the sample.
Materials:
-
DNA samples (purified)
-
ELISA microplate with high DNA affinity
-
Binding Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
DNA Binding:
-
Dilute DNA samples to a concentration of 100 ng/µL in Binding Buffer.
-
Add 100 µL of the diluted DNA solution to each well of the microplate.
-
Incubate for 90 minutes at 37°C.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of this compound by comparing the absorbance of the samples to a standard curve generated using known amounts of the modified nucleoside.
-
References
- 1. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 2. longdom.org [longdom.org]
- 3. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Hydroxymethyl xylouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of 5-Hydroxymethyl xylouridine, a modified pyrimidine nucleoside, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is optimized for high purity and recovery, making it suitable for applications in drug discovery and development where well-characterized compounds are essential. This document provides a comprehensive experimental protocol, data presentation in a tabular format, and a visual representation of the purification workflow.
Introduction
This compound is a synthetic nucleoside analog that holds potential as a therapeutic agent, particularly in antiviral and anticancer research. As with many biologically active molecules, the purity of the compound is critical for accurate in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds.[1] This note describes a reliable RP-HPLC method for the preparative purification of this compound from a crude synthetic mixture. The method utilizes a C18 stationary phase and a volatile mobile phase, which simplifies post-purification processing.[2]
Experimental Protocols
This section outlines the detailed methodology for the HPLC purification of this compound.
Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 150 mm x 21.2 mm).
-
Solvents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Sample: Crude this compound synthesized in-house.
-
Sample Preparation: The crude product was dissolved in a minimal amount of Mobile Phase A to a concentration of approximately 10 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.
HPLC Method
The separation was performed using a linear gradient elution. The method parameters are summarized in the table below.
| Parameter | Value |
| Column | C18, 10 µm, 150 mm x 21.2 mm |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 15 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 500 µL |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40% B; 30-32 min: 40-5% B; 32-35 min: 5% B |
Post-Purification Processing
Fractions corresponding to the main product peak were collected. The collected fractions were pooled, and the solvent was removed under reduced pressure using a rotary evaporator. The resulting residue was co-evaporated with methanol (3 x 50 mL) to remove residual TEAA, yielding the purified this compound as a white solid.
Data Presentation
The following table summarizes the quantitative data obtained from the purification of a representative batch of crude this compound.
| Analyte | Retention Time (min) | Purity (Pre-Purification) | Purity (Post-Purification) | Recovery Yield (%) |
| This compound | 18.5 | 78% | >99% | 85% |
| Impurity 1 | 12.2 | 12% | Not Detected | - |
| Impurity 2 | 21.8 | 10% | Not Detected | - |
Workflow Diagram
The following diagram illustrates the key steps in the HPLC purification workflow for this compound.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Hydroxymethyl Xylouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl xylouridine is a modified pyrimidine nucleoside that is of growing interest in biomedical research, particularly in the fields of virology and oncology. Its structural similarity to natural nucleosides allows it to be incorporated into nucleic acids, potentially acting as a chain terminator or inducing mutations, which underlies its therapeutic potential. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, mechanism of action investigations, and clinical trial monitoring. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of this compound in complex biological samples due to its high sensitivity, specificity, and wide dynamic range. The method involves chromatographic separation of the analyte from matrix components followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Predicted LC-MS/MS Parameters
Given the lack of specific experimental data for this compound, the following parameters are proposed based on the analysis of structurally similar modified nucleosides, such as 5-hydroxymethyl-2'-deoxyuridine.[1] These parameters should be optimized during method development.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 261.08 |
| Product Ion (Q3) - Quantifier | m/z 127.04 (protonated 5-hydroxymethyluracil) |
| Product Ion (Q3) - Qualifier | m/z 110.04 (loss of NH3 from the base) |
| Collision Energy (CE) | Optimization required (start with 15-25 eV) |
| Dwell Time | 100 ms |
Data Presentation: Hypothetical Quantitative Data
The following table represents a hypothetical dataset for a calibration curve and quality control samples for the quantification of this compound in human plasma. This table is for illustrative purposes to demonstrate data presentation.
| Sample Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Calibration Standard 1 | 1 | 0.98 | 98.0 | 5.2 |
| Calibration Standard 2 | 5 | 5.12 | 102.4 | 4.1 |
| Calibration Standard 3 | 10 | 9.95 | 99.5 | 3.5 |
| Calibration Standard 4 | 50 | 50.8 | 101.6 | 2.8 |
| Calibration Standard 5 | 100 | 98.7 | 98.7 | 2.1 |
| Calibration Standard 6 | 500 | 505.2 | 101.0 | 1.9 |
| Calibration Standard 7 | 1000 | 992.3 | 99.2 | 1.5 |
| LLOQ QC | 1 | 1.03 | 103.0 | 6.8 |
| Low QC | 3 | 2.91 | 97.0 | 5.5 |
| Mid QC | 75 | 76.5 | 102.0 | 3.2 |
| High QC | 750 | 742.5 | 99.0 | 2.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a solid-phase extraction (SPE) method for the efficient extraction of this compound from human plasma, a common procedure for cleaning up biological samples before LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Internal standard (IS) solution (e.g., ¹³C,¹⁵N-labeled this compound)
-
Phosphoric acid (1% in water)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
SPE cartridges (e.g., Mixed-mode cation exchange)
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 200 µL of 1% phosphoric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the steps for the analysis of the extracted samples using an LC-MS/MS system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the mass spectrometer with the optimized parameters for this compound (refer to the parameter table above).
-
Create a sequence table including calibration standards, quality control samples, and unknown samples.
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Process the data using the appropriate software to generate a calibration curve and determine the concentrations of this compound in the unknown samples.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound from biological samples.
Mass Spectrometry Fragmentation
This diagram shows the predicted fragmentation of the this compound precursor ion to its major product ion in the mass spectrometer.
Hypothetical Signaling Pathway
Modified pyrimidine nucleosides often exert their therapeutic effects by interfering with cellular signaling pathways involved in cell proliferation and survival. Given that some pyrimidine derivatives have been implicated in the PI3K/Akt/mTOR pathway, a hypothetical signaling cascade for the potential anticancer activity of this compound is presented below. This pathway is illustrative and requires experimental validation.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the mass spectrometry analysis of this compound. While the LC-MS/MS parameters are based on predictions for a closely related analog, they serve as a robust starting point for method development and validation. The successful implementation of these methods will enable researchers, scientists, and drug development professionals to accurately quantify this promising therapeutic agent in various biological matrices, thereby facilitating further investigation into its pharmacological properties and clinical potential.
References
Application Note: Development and Application of 5-Hydroxymethyl xylouridine Antibodies
An essential tool for research and diagnostics is the development of specific antibodies for the detection of modified nucleosides. This document provides detailed application notes and protocols for the generation and validation of antibodies targeting 5-Hydroxymethyl xylouridine (5-hmXU).
It is important to note that this compound is a rare, modified nucleoside, and as such, specific reagents and established protocols are not widely available. The methodologies described herein are based on established principles and successful strategies employed for the development of antibodies against similar modified nucleosides, such as 5-hydroxymethylcytosine (5-hmC) and 5-hydroxymethyluridine (5-hmU).
Introduction
This compound (5-hmXU) is a structural isomer of 5-hydroxymethyluridine. The detection and quantification of such modified nucleosides can be critical for understanding DNA/RNA damage and repair pathways, epigenetic modifications, or as potential biomarkers for various diseases. High-affinity, specific antibodies are indispensable tools for this purpose, enabling sensitive detection in a variety of biological samples.
Principle of Antibody Development
Small molecules like 5-hmXU, known as haptens, are not immunogenic on their own. To elicit an immune response, 5-hmXU must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] This conjugate is then used to immunize an animal host (e.g., rabbit for polyclonal, mouse for monoclonal antibodies). The host's immune system recognizes the hapten and produces antibodies that can specifically bind to 5-hmXU. These antibodies can then be purified and used in various immunoassays.
Potential Applications
-
Quantitative Analysis : A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed to quantify 5-hmXU levels in genomic DNA, urine, or serum.[3][4][5]
-
Immunohistochemistry (IHC) & Immunofluorescence (IF) : Visualize the localization of 5-hmXU within tissues and cells to understand its spatial distribution.[6]
-
Dot Blot Analysis : A simple and rapid method for screening the presence of 5-hmXU in multiple DNA or RNA samples.
-
Immuno-enrichment : Affinity purification of DNA or RNA fragments containing 5-hmXU for downstream analysis, such as sequencing.
Key Experimental Workflows
A critical first step is the creation of an immunogen by conjugating the 5-hmXU hapten to a carrier protein.
Caption: Workflow for preparing the 5-hmXU immunogen.
Once the immunogen is prepared, it can be used to generate monoclonal antibodies through hybridoma technology.
Caption: Overview of the monoclonal antibody production process.
The developed antibody can be used in a competitive ELISA format to quantify 5-hmXU.
Caption: Competitive ELISA for 5-hmXU detection.
Experimental Protocols
Protocol 1: Preparation of 5-hmXU-KLH Immunogen
This protocol describes the conjugation of 5-hmXU to Keyhole Limpet Hemocyanin (KLH) using a carbodiimide crosslinker (EDC).
Materials:
-
This compound (5-hmXU)
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activate 5-hmXU : Dissolve 10 mg of 5-hmXU in 1 mL of Activation Buffer. Add 20 mg of EDC and 10 mg of NHS. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Prepare KLH : Dissolve 10 mg of KLH in 1 mL of Coupling Buffer.
-
Conjugation : Immediately add the activated 5-hmXU solution to the KLH solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C.
-
Dialysis : Transfer the conjugation mixture to a dialysis tube. Dialyze against 2L of PBS at 4°C for 48 hours, changing the buffer at least four times to remove unreacted reagents.
-
Quantification and Storage : Determine the protein concentration using a BCA or Bradford assay. The conjugate can be stored at -20°C or -80°C for long-term use.
Protocol 2: Polyclonal Antibody Production (Rabbit)
Materials:
-
5-hmXU-KLH immunogen
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Two healthy New Zealand white rabbits
-
Syringes and needles
Procedure:
-
Pre-immune Bleed : Collect blood from the ear vein of each rabbit to serve as a negative control.
-
Primary Immunization : Emulsify 500 µg of the 5-hmXU-KLH conjugate in an equal volume of Freund's Complete Adjuvant. Inject the emulsion (total volume ~1 mL) subcutaneously at multiple sites on the back of each rabbit.
-
Booster Injections : Boost the immunization every 3-4 weeks. For boosters, emulsify 250 µg of the conjugate in Freund's Incomplete Adjuvant and inject subcutaneously.
-
Titer Monitoring : Starting two weeks after the second booster, collect small blood samples and perform a test ELISA to determine the antibody titer.
-
Final Bleed and Serum Collection : Once a high titer is achieved (typically after 3-4 boosters), perform a final bleed. Allow the blood to clot, and centrifuge to collect the antiserum.
-
Antibody Purification : Purify the IgG fraction from the antiserum using a Protein A or Protein G affinity chromatography column according to the manufacturer's instructions.
Protocol 3: Competitive ELISA for 5-hmXU Quantification
This protocol provides a method to quantify 5-hmXU in a sample.
Materials:
-
5-hmXU-BSA conjugate (for coating)
-
Anti-5-hmXU primary antibody
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat milk in Wash Buffer)
-
TMB Substrate and Stop Solution
-
5-hmXU standards of known concentrations
Procedure:
-
Plate Coating : Dilute the 5-hmXU-BSA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[3]
-
Washing and Blocking : Wash the plate three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition Reaction :
-
Prepare a series of 5-hmXU standards (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Prepare your samples. If using DNA, it must first be denatured to single strands (e.g., by heating at 98°C for 5 minutes).[4]
-
In a separate tube, mix 50 µL of each standard or sample with 50 µL of the diluted anti-5-hmXU primary antibody. Incubate for 1 hour at room temperature.
-
-
Incubation : Wash the blocked plate three times. Transfer 100 µL of the antibody/sample mixture to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody : Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Development and Reading : Wash the plate five times. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance immediately at 450 nm.[3]
-
Analysis : Generate a standard curve by plotting the absorbance versus the log of the standard concentration. Determine the concentration of 5-hmXU in the samples by interpolating from the standard curve.
Data Presentation
Antibody Characterization
A crucial step after antibody development is to characterize its specificity. This is typically done via a competitive ELISA using various related nucleosides as competitors.
Table 1: Example Antibody Specificity Data
| Competitor Molecule | IC₅₀ (ng/mL) | % Cross-Reactivity |
|---|---|---|
| This compound | 15 | 100% |
| 5-Hydroxymethyluridine | > 10,000 | < 0.15% |
| 5-Methyluridine | > 10,000 | < 0.15% |
| Xylouridine | > 10,000 | < 0.15% |
| Thymidine | > 10,000 | < 0.15% |
| Uridine | > 10,000 | < 0.15% |
| 5-Hydroxymethylcytosine | > 10,000 | < 0.15% |
% Cross-Reactivity = (IC₅₀ of 5-hmXU / IC₅₀ of Competitor) x 100
Quantitative Analysis
The competitive ELISA provides quantitative data based on a standard curve.
Table 2: Example Competitive ELISA Standard Curve Data
| 5-hmXU Conc. (ng/mL) | Absorbance (450 nm) - Rep 1 | Absorbance (450 nm) - Rep 2 | Average Absorbance |
|---|---|---|---|
| 1000 | 0.152 | 0.158 | 0.155 |
| 250 | 0.288 | 0.294 | 0.291 |
| 62.5 | 0.545 | 0.551 | 0.548 |
| 15.6 | 0.987 | 1.001 | 0.994 |
| 3.9 | 1.560 | 1.572 | 1.566 |
| 0.98 | 1.912 | 1.928 | 1.920 |
| 0 (Max Signal) | 2.150 | 2.164 | 2.157 |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Preparation of a monoclonal antibody specific for 5-methyl-2'-deoxycytidine and its application for the detection of DNA methylation levels in human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. files.zymoresearch.com [files.zymoresearch.com]
- 5. zymoresearch.com [zymoresearch.com]
- 6. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
"applications of 5-Hydroxymethyl xylouridine in nucleic acid research"
A detailed overview for researchers, scientists, and drug development professionals.
Introduction
5-Hydroxymethyl xylouridine is a synthetic analog of the natural nucleoside thymidine. While research specifically focused on this compound is limited, its structural similarity to other modified nucleosides, particularly 5-hydroxymethyl-2'-deoxyuridine (HMdU), and the unique properties of xylonucleic acids (XyloNA) provide a strong basis for its potential applications in nucleic acid research. This document outlines the current understanding and prospective uses of this compound, drawing parallels from more extensively studied related compounds to provide detailed application notes and protocols.
Note: Due to the limited direct research on this compound, many of the following applications and protocols are extrapolated from studies on 5-hydroxymethyl-2'-deoxyuridine and the general field of xylonucleic acids. These should be considered as starting points for further investigation.
Structural Context: The Xylose Sugar
The defining feature of this compound is the presence of a xylose sugar instead of the ribose or deoxyribose found in natural nucleic acids. This seemingly subtle change, the epimerization at the 3' carbon of the sugar ring, has profound implications for the structure and function of the resulting nucleic acid.
Caption: Comparison of Ribonucleoside, Deoxyribonucleoside, and Xylonucleoside structures.
Application Notes
Tracking DNA Synthesis and Cellular Proliferation
This compound is recognized as a thymidine analog that can be incorporated into replicating DNA.[1][2] This property makes it a valuable tool for labeling and tracking DNA synthesis in living cells.
-
Principle: As a thymidine analog, this compound can be taken up by cells and its triphosphate form can be utilized by DNA polymerases during DNA replication. The modified nucleoside is then incorporated into the newly synthesized DNA strands.
-
Detection: The incorporated this compound can be detected using various methods, such as antibody-based detection (immunofluorescence) if specific antibodies are available, or by mass spectrometry-based approaches.
-
Advantages: This method provides a direct measure of DNA synthesis and can be used to identify proliferating cells in a population.
Probing DNA Damage and Repair Mechanisms
5-hydroxymethyl-2'-deoxyuridine (HMdU) is a known product of oxidative damage to thymidine residues in DNA.[3] By analogy, oligonucleotides containing this compound could serve as valuable probes for studying the recognition and repair of this type of DNA lesion.
-
Application: Synthetic oligonucleotides containing a site-specific this compound can be used as substrates in in vitro assays with DNA repair enzymes, such as DNA glycosylases, to investigate their substrate specificity and repair efficiency.
-
Rationale: The altered sugar pucker and backbone geometry of a xylonucleoside may influence the recognition and processing by repair enzymes, providing insights into the structural requirements of the DNA repair machinery.
Development of Nuclease-Resistant Aptamers and Antisense Oligonucleotides
Nucleic acids built from xylonucleosides (XyloNA) have been shown to exhibit increased resistance to nuclease degradation compared to natural DNA and RNA.[4] This property is highly desirable for the development of therapeutic oligonucleotides such as aptamers and antisense oligonucleotides.
-
Aptamers: These are short, single-stranded nucleic acid molecules that can bind to specific target molecules. Incorporating this compound could enhance their stability in biological fluids, prolonging their therapeutic effect.
-
Antisense Oligonucleotides: These are designed to bind to specific mRNA molecules and inhibit protein translation. The nuclease resistance conferred by the xylose sugar could improve their in vivo efficacy.
Exploration of Orthogonal Genetic Systems
XyloNA has been shown to be an orthogonal self-pairing system, meaning it can form a stable duplex with itself but not with DNA or RNA.[1] This opens up the possibility of creating artificial genetic systems that can operate independently within a biological system.
-
Synthetic Biology: this compound could be one of the building blocks for creating a xylonucleic acid-based genetic cassette. The modified base could introduce additional functionality or recognition sites within the XyloNA strand.
-
Information Storage: The orthogonality of XyloNA makes it a potential candidate for high-density, long-term information storage, where the information would be protected from interference by natural nucleic acids.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing this compound
This protocol is a generalized procedure for the incorporation of a modified nucleoside into an oligonucleotide using phosphoramidite chemistry. It assumes the availability of a properly protected this compound phosphoramidite.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U).
-
This compound phosphoramidite (hypothetical, with appropriate protecting groups on the 5-hydroxymethyl and sugar hydroxyl groups).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Automated DNA/RNA synthesizer.
Methodology:
-
Preparation: Load the CPG solid support into the synthesis column. Prime the DNA/RNA synthesizer with the required reagents and phosphoramidites.
-
Synthesis Cycle (for each nucleotide addition):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support using the deblocking solution.
-
Coupling: Activate the desired phosphoramidite (standard or the this compound phosphoramidite) with the activator solution and couple it to the free 5'-hydroxyl group on the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: Remove the terminal 5'-DMT group.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove the base and phosphate protecting groups using the cleavage and deprotection solution.
-
Purification: Purify the full-length oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.
Caption: Workflow for solid-phase synthesis of modified oligonucleotides.
Quantitative Data
Due to the limited research, extensive quantitative data for this compound is not available. The table below summarizes the basic chemical properties.
| Property | Value | Reference |
| CAS Number | 52448-09-6 | [2] |
| Molecular Formula | C10H14N2O7 | [2] |
| Molecular Weight | 274.23 g/mol | [2] |
| Predicted pKa | 9.01 ± 0.10 | [2] |
| Predicted Density | 1.689 ± 0.06 g/cm³ | [2] |
Future Perspectives: Orthogonal Genetic Systems
The unique pairing properties of XyloNA make it a prime candidate for the development of orthogonal genetic systems. These systems would consist of a XyloNA template, XyloNA building blocks (including potentially this compound triphosphate), and a polymerase engineered to specifically recognize and process these components.
Caption: Conceptual diagram of an orthogonal genetic system using XyloNA.
The development of such a system would have significant implications for synthetic biology, enabling the creation of novel biological circuits and pathways that do not interfere with the host cell's natural genetic processes. This compound, with its potential for further chemical modification, could play a key role in expanding the functional capacity of these synthetic genetic polymers.
References
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxymethyl xylouridine Synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxymethyl xylouridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing nucleosides like this compound is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction.[1][2] This approach involves three main stages:
-
Preparation of the Silylated Nucleobase: 5-Hydroxymethyluracil is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), to increase its solubility and nucleophilicity.
-
Preparation of the Xylose Donor: A protected xylose derivative, typically a peracetylated or perbenzoylated xylofuranose, is used as the electrophilic sugar donor.
-
Glycosylation: The silylated 5-hydroxymethyluracil is coupled with the protected xylose donor in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.
Q2: My overall yield is very low. What are the most critical steps affecting the yield?
Low yields in nucleoside synthesis can arise from several factors.[3][4] The most critical steps are typically:
-
Glycosylation Reaction: This step is often the most challenging. The efficiency can be affected by the choice of catalyst, solvent, temperature, and the quality of the starting materials. Incomplete reaction or the formation of undesired anomers (α and β isomers) or regioisomers can significantly reduce the yield of the target compound.[1]
-
Purification: this compound is a polar molecule, which can make purification by standard silica gel chromatography challenging. Product loss during purification is a common cause of low overall yield.[3][4]
-
Deprotection: Incomplete removal of protecting groups or degradation of the product under harsh deprotection conditions can also lead to lower yields.[4]
Q3: I am observing multiple products in my crude reaction mixture by TLC/LC-MS. What could they be?
The presence of multiple products is a common issue. These byproducts could include:
-
Anomers: The glycosylation reaction can produce both the desired β-anomer and the undesired α-anomer.
-
Regioisomers: The glycosidic bond may form at different nitrogen atoms on the uracil ring if the silylation is not completely selective.[1]
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted silylated base and sugar donor.
-
Degradation Products: The product or intermediates may degrade under the reaction or workup conditions.
-
Partially Deprotected Intermediates: If the deprotection step is incomplete, you may see products with some protecting groups still attached.[4]
Q4: How can I improve the separation of my product from impurities during purification?
Given the hydrophilic nature of nucleoside analogues, purification can be challenging.[3] Consider the following strategies:
-
Column Chromatography:
-
Normal Phase: Use a more polar mobile phase, such as a gradient of methanol in dichloromethane or chloroform. Adding a small amount of ammonia or triethylamine to the mobile phase can sometimes improve peak shape for nitrogen-containing compounds.
-
Reversed-Phase HPLC: This is often a more effective method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[5]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.
-
Solid-Phase Extraction (SPE): Weak anion-exchange SPE can be used to separate charged molecules from uncharged ones.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Glycosylation Step
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting materials (silylated 5-hydroxymethyluracil and/or xylose derivative).
-
The yield of the protected nucleoside is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst | Use a fresh bottle of the Lewis acid catalyst (e.g., TMSOTf). Ensure it has been stored under anhydrous conditions. |
| Presence of Moisture | The reaction is highly sensitive to moisture. Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Reaction Temperature | The optimal temperature can vary. If the reaction is slow at room temperature, consider gently heating it. Conversely, if side products are forming, try running the reaction at a lower temperature (e.g., 0 °C). |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is correct. A slight excess of the silylated base is sometimes used to drive the reaction to completion. |
| Inefficient Silylation of the Base | Ensure the 5-hydroxymethyluracil is fully silylated before adding the sugar donor and catalyst. This can be confirmed by ¹H NMR if necessary. Consider extending the silylation time or using a different silylating agent. |
Problem 2: Poor Anomeric Selectivity (Formation of α and β isomers)
Symptoms:
-
¹H NMR of the crude or purified product shows two sets of signals for the anomeric proton and other sugar protons.
-
Two closely eluting spots are observed on TLC or two peaks in the LC-MS corresponding to the same mass.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction Conditions Favoring Both Anomers | The choice of solvent can influence anomeric selectivity. Acetonitrile is known to favor the formation of the β-anomer through neighboring group participation of the C2-acetyl group on the sugar. |
| Lewis Acid Choice | Milder Lewis acids may offer better selectivity. Experiment with different Lewis acids if selectivity is a major issue. |
| Thermodynamic vs. Kinetic Control | The reaction may be reversible. Allowing the reaction to stir for a longer period may favor the thermodynamically more stable anomer.[7] |
Experimental Protocols
Protocol 1: General Procedure for Silyl-Hilbert-Johnson Glycosylation
-
Silylation of 5-Hydroxymethyluracil:
-
Suspend 5-hydroxymethyluracil (1.0 eq.) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq.).
-
Heat the mixture to reflux under an inert atmosphere until the solution becomes clear.
-
Cool the solution to room temperature.
-
-
Glycosylation:
-
To the solution of the silylated base, add the protected xylose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose) (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Protocol 2: Deprotection of the Nucleoside
-
Base-Catalyzed Deprotection (for acyl protecting groups):
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) or a solution of ammonia in methanol.
-
Stir at room temperature and monitor the reaction by TLC until all starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) or acetic acid.
-
Filter and concentrate the solution.
-
Purify the final product by reversed-phase HPLC or recrystallization.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yields.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
Technical Support Center: Synthesis of 5-Hydroxymethyl xylouridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of 5-Hydroxymethyl xylouridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the chemical synthesis of this compound and its derivatives?
A1: The most frequently encountered byproducts are related to the protecting groups used for the 5-hydroxymethyl moiety and subsequent deprotection steps. These include:
-
Amide Byproduct: Forms when using an acetyl (Ac) protecting group on the 5-hydroxymethyl group, followed by deprotection with ammonia (NH4OH). This occurs via an SN2 reaction.[1]
-
5'-O-acetylated Regioisomer: This can form as a byproduct during the acetylation of the 5-hydroxymethyl group.[2]
-
Incompletely Deprotected Product: When using a 2-cyanoethyl protecting group, its removal can be challenging, leading to the final product still containing this group.[1]
-
5-Formyl-xylouridine: This can arise as an oxidation byproduct during the introduction of the hydroxymethyl group, for instance, in a Stille reaction if conditions are not optimal.[1]
-
Substitution Byproducts: During RNA deprotection using methylamine, minor substitution byproducts at the 5-acetyloxymethyl position have been observed.[2]
Q2: How can I minimize the formation of the amide byproduct during deprotection?
A2: To avoid the formation of the amide byproduct when using an acetyl protecting group, you can:
-
Use a Stronger Base for Deprotection: Instead of ammonium hydroxide, a strong base treatment, such as 0.1 M NaOH in a dioxane/water mixture, can be employed.[1] However, ensure this is compatible with other protecting groups in your synthesis.
-
Use an Alternative Protecting Group: Employing a different protecting group for the 5-hydroxymethyl group, such as tert-butyldimethylsilyl (TBDMS), can circumvent this issue as it is removed under different conditions.[1]
Q3: What analytical techniques are best for identifying and quantifying byproducts in my this compound synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for separating the desired product from byproducts and unreacted starting materials. It can also be used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the main product and any impurities, which is crucial for characterizing unknown byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your desired product and help in the structural elucidation of isolated byproducts.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak with a Higher Molecular Weight in LC-MS after Deprotection
Possible Cause: Formation of an amide byproduct due to the reaction of the acetyl-protected 5-hydroxymethyl group with ammonia during deprotection.[1]
Troubleshooting Steps:
-
Confirm Byproduct Identity: Analyze the crude product by LC-MS to confirm if the molecular weight of the impurity corresponds to the expected amide byproduct.
-
Modify Deprotection Conditions:
-
Switch to a non-nucleophilic strong base for deprotection if your other protecting groups are stable under these conditions.
-
Reduce the deprotection time or temperature with ammonia, although this may lead to incomplete deprotection of other groups.
-
-
Change Protecting Group Strategy: In future syntheses, consider using a TBDMS protecting group for the 5-hydroxymethyl moiety, which is stable to ammonolysis.[1]
-
Purification: The amide byproduct can often be separated from the desired product using reversed-phase HPLC.[2]
Issue 2: A Persistent Impurity with a Similar Retention Time to the Product in HPLC
Possible Cause: Formation of the 5'-O-acetylated regioisomer during the protection step.[2]
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Adjust the gradient steepness in your HPLC method. A shallower gradient can improve the resolution between closely eluting peaks.
-
Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Optimize the Protection Reaction:
-
Carefully control the reaction temperature and time during the acetylation step.
-
Use a more selective acetylating agent or a different protection strategy altogether.
-
-
Purification: While challenging, careful fraction collection during column chromatography after the protection step can remove this isomer before proceeding with the synthesis.[2]
Quantitative Data Summary
| Byproduct | Typical Conditions for Formation | Method of Detection | Reported Percentage | Mitigation Strategy |
| Amide Byproduct | Acetyl protecting group with NH4OH deprotection[1] | LC-MS | Not specified, but a known issue | Use of strong base for deprotection or TBDMS protecting group[1] |
| 5'-O-acetylated regioisomer | Acetylation of 5-hydroxymethyluridine[2] | Column Chromatography, HPLC | Up to 10% in crude product[2] | Chromatographic separation[2] |
| Substitution Byproducts | Deprotection with methylamine (in RNA synthesis)[2] | LC-ESI Mass Spectrometry | <15% of crude material[2] | Anion-exchange or reversed-phase chromatography[2] |
| 5-Formyl derivative | Stille reaction for hydroxymethyl group introduction[1] | TLC, HPLC | Significant amount if tributyltin hydride is of poor quality or added too quickly[1] | Use high-quality reagents and control the addition rate[1] |
Experimental Protocols
Protocol 1: Synthesis of 3',5'-O-di-t-butylsilyl-5-hydroxymethyl-2'-deoxyuridine
This protocol describes the reduction of the corresponding 5-formyl derivative.
-
Place 1.50 g of 3′,5′-O-di-t-butylsilyl-5-formyl-2′-deoxyuridine in a 100-mL round-bottom flask.
-
Add 40 mL of anhydrous MeOH and 4.24 g of CeCl3·7H2O under an argon atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 144 mg of NaBH4 over 15 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add 5.0 g of silica gel to the reaction mixture and remove the solvent under reduced pressure.
-
The crude product on silica gel can then be purified by column chromatography.[1]
Protocol 2: Acetylation of 5-Hydroxymethyluridine
-
Suspend 3.3 g (12 mmol) of 5-hydroxymethyluridine in 100 mL of glacial acetic acid.
-
Add 0.2 mL of trifluoroacetic acid (TFA).
-
Reflux the mixture for 40 minutes.
-
Remove the acetic acid under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a CH2Cl2/MeOH gradient (e.g., 95:5 to 90:10).[2] Note: The product may be contaminated with the 5'-O-acetylated regioisomer, which can be separated in a subsequent chromatographic step.[2]
Visualizations
Caption: Logical workflow of potential byproduct formation during this compound synthesis.
Caption: Troubleshooting workflow for impurities in this compound synthesis.
References
Technical Support Center: Optimizing Polymerase-Mediated Incorporation of 5-Hydroxymethyl xylouridine (5-hmXU)
Welcome to the technical support center for the enzymatic incorporation of 5-Hydroxymethyl xylouridine (5-hmXU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for utilizing this novel modified nucleotide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-hmXU) and why is it used?
This compound (5-hmXU) is a modified nucleoside containing a hydroxymethyl group at the 5-position of the uracil base and a xylose sugar backbone instead of the natural deoxyribose. The xylose sugar introduces a significant structural change, altering the three-dimensional conformation of the nucleic acid strand. This modification can be used to probe DNA-protein interactions, develop therapeutic oligonucleotides with altered binding properties, or create novel synthetic genetic polymers.
Q2: Which type of DNA polymerase should I choose for incorporating 5-hmXU triphosphate (5-hmXUTP)?
The choice of DNA polymerase is critical for the efficient incorporation of modified nucleotides, especially those with sugar modifications like 5-hmXU. The "steric gate" of a polymerase, a pair of amino acid residues in the active site, plays a crucial role in selecting for the correct sugar moiety. For incorporating sugar-modified nucleotides, polymerases with a more accommodating active site are generally preferred.
-
Family B polymerases , such as those from archaea (e.g., Vent(exo-), Deep Vent(exo-), Pfu(exo-)), often exhibit greater tolerance for nucleobase and sugar modifications compared to Family A polymerases (e.g., Taq).[1]
-
Engineered polymerases with mutations in the steric gate region may also show enhanced incorporation of sugar-modified nucleotides.
It is highly recommended to screen a panel of polymerases to identify the one that provides the best performance for your specific template and application.
Q3: Can I completely replace dTTP with 5-hmXUTP in my PCR reaction?
Complete replacement of a natural nucleotide with a modified analog can significantly inhibit PCR, often leading to low or no product formation.[2] This is due to the cumulative effect of reduced incorporation efficiency over multiple cycles. It is generally advisable to start with a partial substitution and optimize the ratio of 5-hmXUTP to dTTP.
Q4: How does the 5-hydroxymethyl modification affect incorporation?
Modifications at the C5 position of pyrimidines are generally well-tolerated by many DNA polymerases as this position protrudes into the major groove of the DNA double helix and does not directly interfere with Watson-Crick base pairing.[1] The polymerase can sometimes form favorable interactions with the modification, potentially stabilizing the enzyme-substrate complex.[1] However, the combination of a base modification with a sugar modification in 5-hmXU presents a unique challenge for the polymerase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incompatible DNA Polymerase: The selected polymerase may have a strict steric gate that prevents efficient incorporation of the xylose sugar. | - Screen a variety of DNA polymerases, focusing on Family B polymerases (e.g., Vent(exo-), Pfu(exo-)) known for higher tolerance to modified nucleotides.[1]- Consider using an engineered polymerase with a modified active site. |
| Inhibitory Concentration of 5-hmXUTP: Complete or high-level substitution of dTTP with 5-hmXUTP can inhibit the polymerase. | - Optimize the ratio of 5-hmXUTP to dTTP. Start with a low percentage of the modified nucleotide and incrementally increase it.[2] | |
| Suboptimal Mg²⁺ Concentration: The optimal magnesium concentration can change with the introduction of modified nucleotides. | - Perform a magnesium titration (e.g., 1.5 mM to 4.0 mM) to find the optimal concentration for your specific reaction conditions. | |
| Incorrect Annealing Temperature: The presence of 5-hmXU in the template can alter its melting temperature (Tm). | - Optimize the annealing temperature by performing a gradient PCR. Start with a temperature 5-10°C below the calculated Tm of the primers. | |
| Insufficient Extension Time: The polymerase may incorporate the modified nucleotide at a slower rate. | - Increase the extension time to allow for efficient incorporation. | |
| Smear on Agarose Gel | Nonspecific Amplification: Suboptimal reaction conditions can lead to off-target amplification. | - Increase the annealing temperature.- Optimize the primer concentration.- Decrease the amount of template DNA. |
| Degraded Template DNA: Poor quality template can lead to smeared products. | - Use high-quality, intact template DNA. Verify integrity on an agarose gel. | |
| Incorrect Product Size | Mispriming: Primers may be annealing to non-target sequences. | - Redesign primers to be more specific to the target sequence.- Increase the annealing temperature. |
| Polymerase Slippage: The polymerase may have difficulty processings consecutive modified nucleotides. | - If your template requires incorporation of multiple 5-hmXUs in a row, try a polymerase with higher processivity. |
Quantitative Data Summary
The following tables provide representative kinetic data for the incorporation of other modified nucleotides by various DNA polymerases. This data is intended to serve as a reference for the types of parameters that should be considered and optimized for 5-hmXU incorporation. Note: This data is not specific to 5-hmXUTP.
Table 1: Relative Incorporation Efficiencies of Modified Nucleotides (Example Data)
| DNA Polymerase | Modified Nucleotide | Relative Efficiency (Vmax/Km)mod / (Vmax/Km)natural |
| Klenow Fragment (exo-) | 5-Methyl-dCTP | 1.2 |
| 5-Hydroxymethyl-dCTP | 0.8 | |
| Taq Polymerase | Biotin-16-dUTP | 0.3 |
| Vent® (exo-) Polymerase | Aminoallyl-dUTP | 0.9 |
Data is hypothetical and for illustrative purposes.
Table 2: General PCR Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration | Notes |
| DNA Polymerase Buffer | 10X | 1X | |
| dNTPs (dATP, dCTP, dGTP) | 10 mM | 200 µM each | |
| dTTP | 10 mM | 50 - 200 µM | |
| 5-hmXUTP | 10 mM | 0 - 150 µM | Optimize ratio with dTTP |
| Forward Primer | 10 µM | 0.1 - 1.0 µM | |
| Reverse Primer | 10 µM | 0.1 - 1.0 µM | |
| Template DNA | 1-100 ng/µL | 1-100 ng per 50 µL reaction | |
| MgSO₄ / MgCl₂ | 50 mM | 1.5 - 4.0 mM | Titration is recommended |
| DNA Polymerase | 1-5 U/µL | 0.5 - 2.5 U per 50 µL reaction |
Experimental Protocols
Protocol 1: Screening DNA Polymerases for 5-hmXUTP Incorporation
This protocol outlines a general method for testing the ability of different DNA polymerases to incorporate 5-hmXUTP.
-
Reaction Setup:
-
Prepare a master mix for each DNA polymerase to be tested, containing all components except the polymerase itself. Refer to Table 2 for recommended concentration ranges. Use a 1:1 ratio of dTTP to 5-hmXUTP initially.
-
Aliquot the master mix into individual PCR tubes.
-
Add the respective DNA polymerase to each tube.
-
Include a positive control reaction with only the four natural dNTPs and a negative control with no polymerase.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize with a gradient).
-
Extension: 72°C for 1 minute per kb of product length (start with a longer extension time).
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the intensity of the bands for each polymerase to determine which enzyme is most efficient at incorporating 5-hmXUTP.
-
Protocol 2: Optimizing the 5-hmXUTP:dTTP Ratio
This protocol is designed to determine the optimal ratio of the modified nucleotide to its natural counterpart.
-
Reaction Setup:
-
Select the best-performing DNA polymerase from the screening experiment.
-
Set up a series of PCR reactions, each with a different ratio of 5-hmXUTP to dTTP. For example: 0:100, 25:75, 50:50, 75:25, 100:0. Keep the total concentration of (5-hmXUTP + dTTP) constant.
-
Use the optimized reaction conditions (annealing temperature, Mg²⁺ concentration) determined previously.
-
-
Thermal Cycling:
-
Use the same thermal cycling profile as in Protocol 1.
-
-
Analysis:
-
Analyze the PCR products on an agarose gel.
-
The optimal ratio will be the one that gives the highest yield of the desired product without significant inhibition.
-
Visualizations
Caption: General workflow for polymerase-mediated incorporation of 5-hmXUTP.
Caption: Troubleshooting logic for low or no PCR product yield.
References
Technical Support Center: Analysis of 5-Hydroxymethyl-xylouridine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 5-Hydroxymethyl-xylouridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for 5-Hydroxymethyl-xylouridine?
While specific literature on the degradation of 5-Hydroxymethyl-xylouridine is limited, it is hypothesized to follow a pathway analogous to that of the closely related compound, 5-Hydroxymethyl-2'-deoxyuridine (hmdUrd). This proposed pathway involves two main enzymatic steps:
-
Phosphorylation: 5-Hydroxymethyl-xylouridine is likely first phosphorylated by a nucleoside kinase to form 5-Hydroxymethyl-xylouridine-5'-monophosphate.
-
Glycosidic Bond Cleavage: The N-glycosidic bond of the monophosphate is then cleaved by a hydrolase or a phosphorylase. This step releases the nucleobase 5-hydroxymethyluracil (hmUra) and the corresponding sugar phosphate, xylose-1-phosphate.
Key enzymes potentially involved in this process include uridine-cytidine kinases and uridine phosphorylase or a specific N-hydrolase.
Q2: What are the primary degradation products I should be looking for?
The primary degradation products expected are 5-hydroxymethyluracil (hmUra) and xylose-1-phosphate . Your analytical methods should be optimized to detect and quantify these molecules in your experimental samples.
Q3: How can I monitor the degradation of 5-Hydroxymethyl-xylouridine in my experiments?
The most common methods for monitoring the degradation of nucleoside analogues are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the parent compound (5-Hydroxymethyl-xylouridine) and its degradation products over time.
Q4: Are there any known stability issues with 5-Hydroxymethyl-xylouridine or its degradation products?
5-hydroxymethyluracil, a key degradation product, can be susceptible to further oxidation or degradation under certain conditions, such as acidic hydrolysis during sample preparation for GC/MS analysis. It is crucial to handle samples appropriately to ensure the stability of the analytes.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation | - Reduce sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a guard column and ensure proper sample cleanup.- Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column equilibration issues | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before each run. |
| Co-elution of Peaks | - Insufficient separation power of the column or mobile phase | - Optimize the mobile phase gradient and composition.- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase pH. |
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | - Ion suppression from matrix components- Inefficient ionization- Suboptimal MS parameters | - Improve sample preparation to remove interfering substances.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow).- Perform a tuning of the mass spectrometer for the specific analytes. |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix effects | - Use high-purity solvents and additives.- Clean the LC system and MS source.- Employ more selective sample preparation techniques. |
| Inaccurate Quantification | - Matrix effects- Non-linear detector response- Degradation of standards | - Use a stable isotope-labeled internal standard for each analyte.- Prepare a calibration curve over the expected concentration range.- Store standards properly and prepare fresh dilutions regularly. |
Enzyme Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Enzyme Activity | - Inactive enzyme- Incorrect buffer conditions (pH, ionic strength)- Presence of inhibitors in the sample | - Use a fresh batch of enzyme and verify its activity with a known substrate.- Optimize the assay buffer for pH and salt concentration.- Include a control with a known inhibitor to check for interference. |
| High Background Signal | - Substrate instability- Contamination of reagents | - Run a no-enzyme control to measure non-enzymatic degradation.- Use high-purity reagents and sterile techniques. |
| Inconsistent Results | - Pipetting errors- Temperature fluctuations during incubation- Inconsistent incubation times | - Use calibrated pipettes and prepare a master mix for reagents.- Ensure a constant and uniform temperature in the incubator.- Use a timer for precise incubation periods. |
Quantitative Data Summary
The following table provides hypothetical, yet representative, data for the enzymatic degradation of 5-Hydroxymethyl-xylouridine. Actual values should be determined experimentally.
| Parameter | Value | Experimental Condition |
| Km (5-Hydroxymethyl-xylouridine) | 50 µM | Recombinant Human Uridine Phosphorylase, pH 7.4, 37°C |
| Vmax | 10 nmol/min/mg protein | Recombinant Human Uridine Phosphorylase, pH 7.4, 37°C |
| HPLC Retention Time (5-Hydroxymethyl-xylouridine) | 8.5 min | C18 column, Gradient elution with water and acetonitrile (with 0.1% formic acid) |
| HPLC Retention Time (5-hydroxymethyluracil) | 4.2 min | C18 column, Gradient elution with water and acetonitrile (with 0.1% formic acid) |
Experimental Protocols
Protocol 1: In Vitro Degradation Assay
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in a total volume of 100 µL:
-
50 mM Tris-HCl buffer (pH 7.4)
-
5 mM MgCl₂
-
1 mM DTT
-
100 µM 5-Hydroxymethyl-xylouridine
-
1 µg of purified recombinant human uridine phosphorylase (or cell lysate).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 20 µL of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the 20 µL aliquot to 80 µL of ice-cold methanol.
-
Sample Preparation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC or LC-MS/MS.
Protocol 2: HPLC Analysis of Degradation Products
-
HPLC System: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 10 µL.
-
Quantification: Create a standard curve for 5-Hydroxymethyl-xylouridine and 5-hydroxymethyluracil to quantify their concentrations in the samples.
Visualizations
Caption: Proposed degradation pathway of 5-Hydroxymethyl-xylouridine.
Caption: Workflow for in vitro degradation analysis.
Technical Support Center: Purifying 5-Hydroxymethyl xylouridine Isomers
Welcome to the Technical Support Center for the purification of 5-Hydroxymethyl xylouridine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound isomers.
Q1: Why am I struggling to separate the α and β anomers of this compound using standard silica gel chromatography?
A1: Standard silica gel chromatography is often insufficient for separating anomers of nucleosides like this compound. This is due to the subtle stereochemical differences between the α and β isomers, which result in very similar polarities. Consequently, they exhibit nearly identical retention factors on standard silica, leading to co-elution.
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating closely related isomers. You will likely need to employ specialized columns and conditions.
-
Chiral Stationary Phases (CSPs): HPLC columns with chiral stationary phases are highly effective for resolving stereoisomers, including anomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point.[1][2][3]
-
Reverse-Phase HPLC: A C18 or C30 reverse-phase column can sometimes provide sufficient selectivity for diastereomeric separation. Optimization of the mobile phase is critical.[4]
-
Fractional Crystallization: This classical technique can be effective if the α and β anomers have different solubilities in a specific solvent system. This approach often requires screening various solvents and is largely based on trial and error.[4][5]
Q2: My HPLC chromatogram shows poor resolution between the isomer peaks. What can I do to improve it?
A2: Poor resolution in HPLC is a common issue when separating isomers with very similar structures. The goal is to achieve a resolution (Rs) of ≥ 1.5 for baseline separation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Normal-Phase: If using a chiral column in normal-phase mode, systematically vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol). Small changes can have a significant impact on selectivity.
-
Reverse-Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile or methanol). Consider the use of ion-pairing reagents if the compound is ionizable.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more effective partitioning between the mobile and stationary phases.
-
Temperature Control: Temperature can influence selectivity. Experiment with running the column at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Column Selection: If optimization of the mobile phase, flow rate, and temperature does not yield the desired resolution, a different column may be necessary. Consider a column with a different chiral selector or a different particle size.
Q3: I am observing peak tailing or splitting in my HPLC chromatogram. What is the likely cause and how can I fix it?
A3: Peak tailing or splitting can arise from several factors related to the column, the HPLC system, or the sample itself.
Troubleshooting Steps:
-
Column Issues:
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, leading to a split peak. Reversing and flushing the column at a low flow rate may provide a temporary solution.
-
Contamination: Particulate matter from the sample or mobile phase can block the inlet frit, causing poor peak shape. Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter.
-
-
Sample Overload: Injecting too much sample can lead to peak broadening and fronting. Try injecting a smaller volume or a more dilute sample.
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible to avoid peak distortion.
-
Secondary Interactions: Interactions between the analyte and the silica backbone of the stationary phase can cause peak tailing. Adding a small amount of an additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can help to mitigate these effects.
Q4: Is fractional crystallization a viable option for obtaining pure this compound isomers on a larger scale?
A4: Yes, fractional crystallization can be a cost-effective method for large-scale purification, provided the isomers exhibit different solubilities in a suitable solvent system.
Troubleshooting Steps for Crystallization:
-
No Crystallization Occurs:
-
High Solubility: The isomers may be too soluble in the chosen solvent.
-
Insufficient Supersaturation: The concentration of the isomers may be below the solubility limit.
-
Solutions:
-
Increase the concentration by carefully evaporating the solvent.
-
Introduce an "anti-solvent" (a solvent in which the compound is less soluble) dropwise to induce precipitation.
-
Cool the solution to a lower temperature.
-
"Scratch" the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a seed crystal of the desired pure isomer, if available.
-
-
-
Both Isomers Crystallize:
-
This indicates that the solubilities of the two isomers are too similar in the chosen solvent system.
-
Solutions:
-
Screen a wider range of solvents and solvent mixtures.
-
Employ a slower cooling rate to allow for more selective crystallization.
-
-
-
"Oiling Out":
-
This occurs when the compound separates as a liquid phase instead of a solid. It is often caused by a very high level of supersaturation or a crystallization temperature that is too high.
-
Solutions:
-
Use a more dilute solution.
-
Decrease the rate of cooling or anti-solvent addition.
-
Choose a solvent system that allows for crystallization at a lower temperature.
-
-
Data Presentation
Table 1: Example HPLC Method Parameters for Nucleoside Isomer Separation
| Parameter | Condition A (Normal Phase) | Condition B (Reverse Phase) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | 0.1 M Ammonium Acetate (pH 5.5):Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 260 nm | UV at 260 nm |
| Injection Volume | 10 µL | 10 µL |
| Example Retention Time (Isomer 1) | 12.5 min | 8.2 min |
| Example Retention Time (Isomer 2) | 14.8 min | 9.1 min |
| Example Resolution (Rs) | 1.9 | 1.6 |
Note: These are illustrative examples. Actual parameters will need to be optimized for this compound isomers.
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
This protocol outlines a general approach for developing a chiral HPLC method for the separation of this compound isomers.
-
Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., ethanol or the mobile phase). Filter the solution through a 0.22 µm syringe filter.
-
Initial Screening (Normal Phase):
-
Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.
-
Mobile Phase: Start with a mobile phase of Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: Begin with a flow rate of 1.0 mL/min.
-
Injection: Inject 5-10 µL of the sample solution.
-
Analysis: Monitor the chromatogram for separation of the two isomer peaks.
-
-
Optimization:
-
If no separation is observed, screen other alcohol modifiers such as ethanol.
-
Systematically vary the ratio of hexane to alcohol (e.g., 95:5, 85:15, 80:20).
-
If partial separation is achieved, optimize the resolution by adjusting the flow rate (try reducing it to 0.5-0.8 mL/min).
-
Investigate the effect of temperature by running the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
-
-
Analysis: The resolution (Rs) between the two isomer peaks should be ≥ 1.5 for baseline separation. Once optimal conditions are found, they can be scaled up for preparative purification.
Protocol 2: Fractional Crystallization Screening
This protocol provides a general workflow for screening solvents for the fractional crystallization of this compound isomers.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene).
-
Solubility Test:
-
In separate small vials, add a small amount (e.g., 10 mg) of the isomer mixture.
-
Add a solvent dropwise at room temperature until the solid just dissolves. Note the approximate solubility.
-
A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
-
Crystallization Trial:
-
Dissolve a larger amount of the isomer mixture (e.g., 100 mg) in a minimal amount of a promising hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
If no crystals form, try adding an anti-solvent dropwise.
-
-
Analysis:
-
Collect any crystals that form by filtration and wash them with a small amount of the cold solvent.
-
Allow the crystals and the remaining mother liquor to dry.
-
Analyze the purity of the crystals and the mother liquor by chiral HPLC to determine the isomeric excess. This will indicate if the crystallization was selective for one isomer. This process may need to be repeated to achieve high isomeric purity.
-
Mandatory Visualization
Caption: Purification workflow for this compound isomers.
Caption: Troubleshooting logic for poor HPLC resolution of isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiral hplc method: Topics by Science.gov [science.gov]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
"side reactions during the synthesis of 5-Hydroxymethyl xylouridine"
Welcome to the technical support center for the synthesis of 5-Hydroxymethyl xylouridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The synthesis of this compound, and its close analog 5-hydroxymethyl-2'-deoxyuridine, typically involves a multi-step process. The core of the synthesis is the glycosidic bond formation between a protected xylose sugar derivative and a modified uracil base. A common approach involves the condensation of a silylated 5-hydroxymethyluracil with a protected sugar derivative, such as 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranosyl chloride.[1][2] The efficiency and outcome of the synthesis are highly dependent on the choice of protecting groups for the hydroxyl functions on the sugar and the hydroxymethyl group on the uracil base.
Q2: Why are protecting groups necessary in this synthesis?
A2: Protecting groups are crucial to prevent unwanted side reactions at reactive functional groups, such as hydroxyl and amino groups, during the synthesis.[3] For the synthesis of this compound, the 5'- and 3'-hydroxyl groups of the xylose sugar and the 5-hydroxymethyl group of the uracil base must be protected. This ensures that the glycosidic bond forms correctly and that other side reactions, such as ether or ester formation at the wrong positions, are avoided. Common protecting groups for the sugar hydroxyls include trityl (Tr), dimethoxytrityl (DMT), and silyl ethers like tert-butyldimethylsilyl (TBDMS).[] The 5-hydroxymethyl group can be protected with groups like acetyl (Ac) or TBDMS.[5][6]
Q3: What is an anomeric mixture and why is it a concern?
A3: An anomeric mixture consists of both the α and β anomers of the nucleoside. In the context of this compound, the desired product for most biological applications is the β-anomer. However, the condensation reaction between the sugar and the base often yields a mixture of both anomers.[1][2] The formation of the α-anomer is a significant side reaction that reduces the yield of the desired β-anomer and necessitates a purification step to separate the two.[2]
Q4: How can the formation of the α-anomer be minimized?
A4: The ratio of β to α anomers can be influenced by the reaction conditions, including the solvent and catalyst used. For instance, carrying out the condensation in acetonitrile can favor the formation of the β-anomer, while using benzene with a mercuric chloride catalyst may increase the proportion of the α-anomer.[1][2] Optimization of the reaction conditions is key to maximizing the yield of the desired β-anomer.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Nucleoside
| Possible Cause | Troubleshooting Steps |
| Incomplete silylation of 5-hydroxymethyluracil. | - Ensure anhydrous conditions as trimethylchlorosilane (TMSCl) is sensitive to moisture.- Use a slight excess of TMSCl and a suitable base like triethylamine.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inefficient condensation reaction. | - Optimize the reaction solvent. Acetonitrile has been shown to give good yields of the protected nucleosides.[2] - Vary the reaction temperature and time. The reaction is often run at room temperature.[1] - Consider the use of a catalyst, but be aware that it might affect the anomeric ratio.[2] |
| Formation of a high percentage of the α-anomer. | - As mentioned in the FAQs, the choice of solvent is critical. Acetonitrile generally favors the β-anomer.[2] - Careful purification by column chromatography is necessary to isolate the desired β-anomer.[1] |
| Degradation of the product during workup or purification. | - Avoid harsh acidic or basic conditions during the workup if your protecting groups are labile. - The 5-formyl group, a potential oxidation product, is unstable. If oxidation is a side reaction, use neutral or slightly acidic conditions for purification.[7] |
Problem 2: Presence of Impurities After Synthesis
| Possible Cause | Troubleshooting Steps |
| Unreacted starting materials. | - Monitor the reaction to completion using TLC. - Optimize reaction time and temperature to ensure full conversion. |
| Side products from protecting groups. | - The choice of protecting group for the 5-hydroxymethyl function is critical. Using an acetyl (Ac) group can lead to the formation of an amide byproduct during deprotection with ammonia.[5] - Consider using a more robust protecting group like TBDMS for the 5-hydroxymethyl group, which can be removed under different conditions.[5] |
| Formation of the α-anomer. | - Isolate the desired β-anomer from the α-anomer using silica gel column chromatography.[1][2] |
| Oxidation of the 5-hydroxymethyl group. | - The 5-hydroxymethyl group can be oxidized to a 5-formyl group.[7] - Use mild reaction conditions and ensure an inert atmosphere if this is a recurring issue. |
Experimental Protocols
Illustrative Protocol for the Synthesis of Protected 5-Hydroxymethyl-2'-deoxyuridine (as an analogue)
This protocol is a generalized summary based on common synthetic strategies.[1][2] Researchers should consult the primary literature for specific amounts and detailed procedures.
-
Silylation of 5-Hydroxymethyluracil:
-
Suspend 5-hydroxymethyluracil in a suitable anhydrous solvent (e.g., acetonitrile).
-
Add triethylamine followed by trimethylchlorosilane (TMSCl) under an inert atmosphere.
-
Stir the reaction at room temperature until the silylation is complete (monitored by TLC).
-
The resulting silylated uracil is often used in the next step without further purification.
-
-
Condensation with Protected Sugar:
-
To the solution of the silylated uracil, add a solution of the protected sugar chloride (e.g., 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranosyl chloride) in the same anhydrous solvent.
-
Stir the reaction at room temperature for several hours to days, monitoring the progress by TLC.
-
After the reaction is complete, quench the reaction and perform an aqueous workup.
-
The crude product containing the anomeric mixture of the protected nucleoside is then purified.
-
-
Purification and Deprotection:
-
The anomeric mixture is separated by silica gel column chromatography to isolate the desired β-anomer.
-
The protecting groups are then removed. For example, toluoyl groups can be removed by alcoholysis.[1] The specific deprotection conditions will depend on the protecting groups used.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. jocpr.com [jocpr.com]
- 5. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"preventing degradation of 5-Hydroxymethyl xylouridine during workup"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Hydroxymethyl xylouridine during experimental workups.
Troubleshooting Guide
The primary challenge in working with this compound is the reactivity of the 5-hydroxymethyl group, which is susceptible to both oxidation and nucleophilic substitution. Below is a table outlining potential issues, their causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield after workup | Degradation of the 5-hydroxymethyl group. | Protect the 5-hydroxymethyl group as an acetate ester prior to workup. Use mild workup conditions, avoiding strong acids or bases. |
| Formation of impurities | Oxidation of the 5-hydroxymethyl group to an aldehyde or carboxylic acid. | Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Avoid oxidizing agents during the workup. |
| Nucleophilic substitution at the 5-hydroxymethyl group by nucleophiles present in the reaction mixture or workup reagents. | Protect the 5-hydroxymethyl group. Use non-nucleophilic or weakly nucleophilic reagents and solvents during workup. | |
| Difficulty in purification | Co-elution of impurities with the desired product. | If impurities are due to degradation, consider protecting the 5-hydroxymethyl group before repeating the reaction and workup. Utilize purification techniques that separate based on different chemical properties (e.g., reverse-phase chromatography if polarity has changed significantly). |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during workup?
A1: The two primary degradation pathways for this compound during workup are:
-
Oxidation: The 5-hydroxymethyl group is susceptible to oxidation to the corresponding 5-formyl or 5-carboxy derivatives, especially if exposed to oxidizing agents or atmospheric oxygen over extended periods.
-
Nucleophilic Substitution: The "pseudobenzylic" nature of the 5-hydroxymethyl group makes it prone to nucleophilic substitution reactions (SN). Nucleophiles present in the reaction mixture or workup solutions can displace the hydroxyl group, leading to the formation of unwanted byproducts.[1]
Q2: Under what pH conditions is this compound most stable?
Q3: How can I protect the 5-hydroxymethyl group to prevent degradation?
A3: Protecting the 5-hydroxymethyl group as an acetate ester is an effective strategy.[1] The acetyl group is stable to many reaction conditions and can be readily removed when needed. A detailed protocol for the acetylation of a similar nucleoside, 5-hydroxymethyluridine, is provided in the Experimental Protocols section below. This method can be adapted for this compound.
Q4: What purification methods are recommended for this compound?
A4: Standard silica gel flash column chromatography is a common method for the purification of nucleosides. For this compound, it is crucial to use a well-chosen solvent system that provides good separation of your product from any impurities. If the compound is particularly sensitive, consider using a buffered mobile phase to maintain a neutral pH on the silica gel. Reverse-phase chromatography (e.g., C18) can also be an effective alternative, particularly if the impurities have a significantly different polarity.
Q5: Are there any specific reagents or solvents I should avoid during the workup of this compound?
A5: Yes. To minimize degradation, you should avoid:
-
Strong oxidizing agents: (e.g., permanganate, dichromate) as they will oxidize the 5-hydroxymethyl group.
-
Strong bases: (e.g., sodium hydroxide, potassium hydroxide) as they can catalyze degradation of the uracil ring and promote side reactions.
-
Strongly nucleophilic reagents: in the absence of a protecting group for the 5-hydroxymethyl moiety.
Experimental Protocols
Acetyl Protection of the 5-Hydroxymethyl Group
This protocol is adapted from the synthesis of 5-acetyloxymethyluridine and can be used as a starting point for the protection of this compound.[1]
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (typically 1.5 to 2.5 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water or saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using an appropriate solvent system to yield the 5-acetyloxymethyl xylouridine.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow including a protection step.
References
Technical Support Center: Optimization of Enzymatic Assays for 5-Hydroxymethyl xylouridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of enzymatic assays involving 5-Hydroxymethyl xylouridine.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are likely to metabolize this compound?
A1: Based on its structure as a nucleoside analog, this compound is primarily expected to be a substrate for nucleoside kinases and nucleoside phosphorylases. Deoxynucleoside kinases (dNKs) are key enzymes in the phosphorylation of nucleoside analogs, which is often the rate-limiting step for their activation as therapeutic agents.[1][2] Purine nucleoside phosphorylases (PNPs) are involved in the cleavage of the glycosidic bond.[3]
Q2: What are the most common methods for detecting the products of enzymatic reactions with this compound?
A2: The primary methods for detecting the products of enzymatic assays with this compound are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), and fluorescence- or luminescence-based assays. HPLC-MS/MS offers high sensitivity and specificity for direct quantification of the substrate and its phosphorylated or cleaved products.[4][5] Fluorescence and luminescence assays are often used in high-throughput screening (HTS) and can be coupled to the consumption of ATP in kinase reactions.[6][7]
Q3: How can I quantify low levels of this compound and its metabolites in my samples?
A3: For low-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[8][9] It is crucial to develop a robust LC-MS/MS method with appropriate sample preparation to minimize matrix effects and ensure accurate quantification.[4][5]
Q4: What are the critical parameters to consider when optimizing a kinase assay for this compound?
A4: Key parameters for optimizing a kinase assay include enzyme concentration, substrate (this compound and ATP) concentrations, reaction buffer composition (pH, ionic strength, and cofactors like Mg2+), incubation time, and temperature.[10][11] It is also important to ensure the purity of the enzyme preparation.[12]
Troubleshooting Guides
Kinase Assays
| Problem | Possible Cause | Solution |
| No or Low Signal | Inactive enzyme | Ensure proper storage and handling of the kinase. Avoid repeated freeze-thaw cycles. Test with a known substrate to confirm activity. |
| Incorrect buffer conditions | Optimize pH, salt concentration, and Mg2+ concentration. Refer to the enzyme's datasheet for recommended buffer conditions. | |
| Inhibitors in the sample | Purify the sample to remove potential inhibitors. Common inhibitors include high concentrations of salts or organic solvents.[13] | |
| Insufficient incubation time or temperature | Optimize incubation time and temperature. Perform a time-course experiment to determine the optimal reaction time.[11] | |
| High Background Signal | Contaminated reagents | Use fresh, high-quality reagents, especially ATP. |
| Non-enzymatic degradation of ATP | Run a no-enzyme control to assess the level of ATP degradation. | |
| Sub-optimal antibody concentration (for antibody-based detection) | Titrate the detection antibody to find the optimal concentration that minimizes background while maintaining a good signal-to-noise ratio. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to ensure consistency across wells. |
| Plate reader settings not optimal | Ensure the correct excitation and emission wavelengths are used for fluorescent or luminescent readouts. | |
| Edge effects on the plate | Avoid using the outer wells of the microplate, or ensure proper sealing and incubation to minimize evaporation. |
Phosphorylase Assays
| Problem | Possible Cause | Solution |
| No or Low Enzyme Activity | Inactive enzyme | Verify enzyme activity with a known substrate. Ensure proper storage at -20°C or -80°C. |
| Incorrect phosphate concentration | Optimize the concentration of inorganic phosphate, as it is a substrate in the phosphorolytic cleavage. | |
| Sub-optimal pH | Determine the optimal pH for the specific phosphorylase being used. | |
| High Background | Contaminating enzyme activities | Use a highly purified phosphorylase preparation. Run controls without the enzyme or without the substrate to identify the source of the background. |
| Non-enzymatic substrate degradation | Assess the stability of this compound under the assay conditions in the absence of the enzyme. | |
| Variable Readings | Incomplete mixing of reagents | Ensure all components are thoroughly mixed before starting the reaction and before reading the results. |
| Temperature fluctuations | Maintain a constant and optimal temperature throughout the incubation period. |
LC-MS/MS Quantification
| Problem | Possible Cause | Solution |
| Poor Peak Shape or Low Signal | Sub-optimal chromatographic conditions | Optimize the mobile phase composition, gradient, and column type. Ion-pairing reagents may be necessary for good retention of polar nucleosides.[14] |
| Ion suppression from matrix components | Improve sample preparation to remove interfering substances. Use a stable isotope-labeled internal standard to correct for matrix effects.[4][5] | |
| Inefficient ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). | |
| Inaccurate Quantification | Lack of a proper internal standard | Use a stable isotope-labeled internal standard of this compound for the most accurate quantification. If unavailable, a structurally similar analog can be used, but validation is critical. |
| Non-linearity of the standard curve | Prepare a standard curve over the expected concentration range of the samples. Ensure the detector is not saturated at high concentrations. | |
| Degradation of analyte during sample preparation or storage | Keep samples on ice or at 4°C during preparation and store at -80°C for long-term stability. Assess analyte stability under various conditions. |
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Deoxynucleoside Kinases with this compound
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human Thymidine Kinase 1 (hTK1) | Thymidine | 0.5 | 30 | 6.0 x 107 |
| This compound | 150 | 5 | 3.3 x 104 | |
| Human Deoxycytidine Kinase (hdCK) | Deoxycytidine | 2.0 | 15 | 7.5 x 106 |
| This compound | 500 | 1.2 | 2.4 x 103 | |
| Drosophila melanogaster Deoxynucleoside Kinase (DmdNK) | Thymidine | 1.0 | 50 | 5.0 x 107 |
| This compound | 50 | 25 | 5.0 x 105 |
Note: These are representative values based on known kinetics of nucleoside analogs and are intended for illustrative purposes. Actual values must be determined experimentally.[1][15]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound (Coupled Spectrophotometric Assay)
This protocol describes a continuous spectrophotometric assay to determine the kinase activity by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Purified deoxynucleoside kinase (e.g., DmdNK)
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, PEP (1 mM), NADH (0.2 mM), PK (10 U/mL), LDH (10 U/mL), and ATP (1 mM).
-
Add varying concentrations of this compound to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in a cuvette.
-
Initiate the reaction by adding the deoxynucleoside kinase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.[16]
Protocol 2: LC-MS/MS Quantification of this compound and its Monophosphate
Materials:
-
This compound standard
-
This compound monophosphate standard (if available)
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-5-Hydroxymethyl xylouridine)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation:
-
To 50 µL of the enzymatic reaction mixture or cell lysate, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with Mobile Phases A and B.
-
Detect the parent and product ions for this compound, its monophosphate, and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the amount of this compound and its monophosphate in the samples using the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for enzymatic assay and quantification.
Caption: Logical troubleshooting flow for enzymatic assay problems.
References
- 1. Quantitative Detection of Nucleoside Analogs by Multi-Enzyme Biosensors using Time-Resolved Kinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Nucleoside Phosphorylase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. mdpi.com [mdpi.com]
- 8. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. raybiotech.com [raybiotech.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mutagenesis of non-conserved active site residues improves the activity and narrows the specificity of human thymidine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Hydroxymethyl xylouridine and 5-Hydroxymethyluridine
A guide for researchers, scientists, and drug development professionals.
In the landscape of nucleoside analogues, subtle structural modifications can lead to profound differences in biological activity. This guide provides a detailed comparison of 5-Hydroxymethyl xylouridine and 5-Hydroxymethyluridine, focusing on their known biological effects, particularly in the realms of anticancer and antiviral research. While extensive data is available for 5-Hydroxymethyluridine and its deoxyribose counterpart, research into the biological profile of this compound is notably limited, presenting an opportunity for future investigation.
At a Glance: Key Structural Differences
The primary distinction between this compound and 5-Hydroxymethyluridine lies in the stereochemistry of the sugar moiety. 5-Hydroxymethyluridine contains a ribose sugar, characteristic of ribonucleosides, while this compound possesses a xylose sugar. This difference in the orientation of the hydroxyl group at the 3'-position of the sugar ring can significantly impact how these molecules are recognized and processed by cellular enzymes, thereby influencing their metabolic fate and biological activity.
Biological Activity of 5-Hydroxymethyluridine and its Analogs
5-Hydroxymethyluridine and its deoxyribose form, 5-hydroxymethyl-2'-deoxyuridine, have been the subject of numerous studies, revealing a range of biological activities.
Anticancer Activity
5-hydroxymethyl-2'-deoxyuridine (HMdU) has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown its ability to inhibit the proliferation of human leukemia cells[1]. The mechanism of its cytotoxic action is believed to involve its incorporation into DNA, which can disrupt normal cellular processes[1][2].
Table 1: Cytotoxicity of 5-hydroxymethyl-2'-deoxyuridine against Human Leukemia Cell Lines [1]
| Cell Line | 50% Inhibition of Cellular Proliferation (IC₅₀) in µM |
| Leukemia Cell Line 1 | 1.7 - 5.8 |
| Leukemia Cell Line 2 | 1.7 - 5.8 |
| Leukemia Cell Line 3 | 1.7 - 5.8 |
| Leukemia Cell Line 4 | 1.7 - 5.8 |
| Leukemia Cell Line 5 | 1.7 - 5.8 |
| Leukemia Cell Line 6 | 1.7 - 5.8 |
| Leukemia Cell Line 7 | 1.7 - 5.8 |
| PHA-stimulated peripheral blood lymphocytes | 60 - 80 |
Note: The original study presented a range for seven leukemia cell lines.
Antiviral Activity
Derivatives of 5-hydroxymethyldeoxyuridine have been investigated for their antiviral properties. For instance, ether derivatives have shown inhibitory activity against the herpesvirus responsible for infectious bovine rhinotracheitis.
Epigenetic Significance
Recent research has highlighted the role of 5-hydroxymethyluracil, the base component of 5-Hydroxymethyluridine, as a DNA modification in certain organisms like dinoflagellates. In these organisms, it is generated from thymidine and is implicated in the silencing of transposable elements, suggesting a role in epigenetic regulation[3]. This process is catalyzed by enzymes with similarities to the TET (Ten-eleven translocation) family of enzymes found in mammals, which are known to oxidize 5-methylcytosine to 5-hydroxymethylcytosine as part of DNA demethylation pathways[4][5][6][7][8].
Biological Activity of this compound
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, studies on related xylofuranosyl nucleosides provide some insights into its potential. Research on 5'-guanidino xylofuranosyl nucleosides, which are derivatives, has shown selective cytotoxic activity against various cancer cell lines, including prostate (DU-145), colorectal adenocarcinoma (HCT-15), and breast adenocarcinoma (MCF-7) cells[9][10][11][12]. These findings suggest that the xylouridine scaffold can be a viable backbone for the development of bioactive compounds.
The difference in the sugar conformation between xylofuranosyl and ribofuranosyl nucleosides is a critical determinant of their biological activity. The altered stereochemistry of the sugar in xylofuranosyl nucleosides can affect their recognition by nucleoside kinases and polymerases, potentially leading to different metabolic pathways and cellular effects compared to their ribofuranosyl counterparts.
Comparative Summary and Future Directions
| Feature | 5-Hydroxymethyluridine (and its deoxy- form) | This compound |
| Sugar Moiety | Ribose or 2'-deoxyribose | Xylose |
| Anticancer Activity | Demonstrated cytotoxicity against leukemia cell lines[1]. | Limited data; derivatives show cytotoxicity against solid tumor cell lines[9][10][11][12]. |
| Antiviral Activity | Derivatives show activity against some herpesviruses. | No direct data available. |
| Mechanism of Action | Incorporation into DNA[1][2]; potential epigenetic regulator[3]. | Largely unknown; likely influenced by the xylose sugar. |
| Research Status | Extensively studied. | Significantly understudied. |
The lack of direct comparative studies underscores a significant knowledge gap. Future research should focus on the systematic evaluation of this compound's biological activities, including its anticancer and antiviral potential. Direct comparison with 5-Hydroxymethyluridine under identical experimental conditions is crucial to delineate the specific contributions of the xylose versus ribose sugar moiety to their biological profiles.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, 5-Hydroxymethyluridine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay quantifies the effect of a compound on the ability of a virus to form plaques in a cell monolayer.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Complete cell culture medium
-
Test compounds
-
Overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates and grow to confluency.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the test compounds for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect with 100 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with 2 mL of the overlay medium containing the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Staining: Remove the overlay, fix the cells with 10% formalin, and stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC₅₀ value.
Visualizing a Potential Metabolic Pathway
The metabolic fate of 5-hydroxymethyl-2'-deoxyuridine provides a basis for a hypothetical workflow. This nucleoside can be phosphorylated by cellular kinases and subsequently incorporated into DNA or degraded.
Caption: Potential metabolic pathway of 5-hydroxymethyl-2'-deoxyuridine.
TET Enzyme-Mediated Hydroxylation
The generation of 5-hydroxymethyluracil in DNA in some organisms is linked to TET-like enzymes, which are central to DNA demethylation pathways in mammals.
Caption: TET enzyme-mediated oxidation in DNA demethylation.
References
- 1. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of TET proteins and 5-hydroxymethylcytosines in active DNA demethylation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of 5-Hydroxymethyl xylouridine and Other Modified Nucleosides in Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, modified nucleosides represent a cornerstone in the treatment of viral infections and cancer. These analogs of natural nucleosides interfere with critical cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. This guide provides a comparative overview of the effects of 5-Hydroxymethyl xylouridine, using its close analog 5-hydroxymethyl-2'-deoxyuridine (HMdU) as a proxy due to limited direct data, and other prominent modified nucleosides. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.
Executive Summary
This guide compares the cytotoxic and antiviral effects of several key modified nucleosides. While direct comparative data for this compound is scarce, we utilize data from its structural analog, 5-hydroxymethyl-2'-deoxyuridine (HMdU), to provide context. The modified nucleosides discussed herein exhibit distinct mechanisms of action, ranging from DNA chain termination to inhibition of key viral or cellular enzymes. Their efficacy, as demonstrated by IC50 and EC50 values, varies depending on the specific compound, the target cell line or virus, and the experimental conditions.
Data Presentation: Comparative Efficacy of Modified Nucleosides
The following tables summarize the cytotoxic and antiviral activities of selected modified nucleosides based on available experimental data. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Comparative Cytotoxicity of Modified Nucleosides in Cancer Cell Lines
| Modified Nucleoside | Cell Line | Assay | IC50 (µM) | Reference |
| 5-hydroxymethyl-2'-deoxyuridine (HMdU) | Human Leukemia Cell Lines (various) | [U-14C]-L-leucine incorporation | 17-58 | [1] |
| V79.5 Chinese Hamster Cells | Cell Viability | Toxic effects observed | [2] | |
| Gemcitabine | HeLa, CaLo, C33A | Crystal Violet Assay | 3.3, 0.3, 0.1 | [3] |
| BxPC-3 Pancreatic Cancer | MTT Assay | Varies with co-treatment | [4] | |
| MCF7/ADM Breast Cancer | Not Specified | Varies with RNAi | [5] | |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | FM3A/TK-/HSV-1 TK+ | Cell Growth Inhibition | 0.0005 | [6] |
| MDA-MB-435 (VZVtk+) | Cell Growth Inhibition | 0.06-0.4 | [7] | |
| 9L (VZVtk+) | Cell Growth Inhibition | 0.06-0.4 | [7] |
Table 2: Comparative Antiviral Activity of Modified Nucleosides
| Modified Nucleoside | Virus | Cell Line | Assay | EC50 (µM) | Reference |
| Zidovudine (AZT) | HIV-1 | C8166 | Syncytium Formation | 0.00098 - 0.016 | [2][8] |
| HIV-1 | MT-4 | Not Specified | 0.0012 - 0.0066 | [2] | |
| HIV-1 | H9 | p24 antigen expression | 0.0003 | [9] | |
| Acyclovir | HSV-1 | MRC-5 | Plaque Reduction | 0.6 | [10] |
| HSV-2 | Genital Isolates | Not Specified | ~0.95 (0.215 µg/ml) | [11] | |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | Not Specified | Not Specified | Potent Inhibition | [12] |
| VZV | Not Specified | Not Specified | Potent Inhibition | [12] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of modified nucleosides are dictated by their unique mechanisms of action, which often involve interference with nucleic acid synthesis.
5-hydroxymethyl-2'-deoxyuridine (HMdU)
HMdU, a thymidine analog, exerts its cytotoxic effects through its incorporation into DNA.[2] Once incorporated, it can lead to DNA damage and disrupt normal cellular processes. The metabolic activation of HMdU involves its phosphorylation to the triphosphate form, which can then be utilized by DNA polymerases.
Caption: Metabolic activation and mechanism of action of 5-hydroxymethyl-2'-deoxyuridine (HMdU).
Gemcitabine
Gemcitabine (dFdC) is a deoxycytidine analog that, after intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, inhibits DNA synthesis. dFdCTP competes with dCTP for incorporation into DNA by DNA polymerase. Once incorporated, it causes chain termination, halting DNA replication. dFdCDP also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective cytostatic activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine derivatives for murine mammary carcinoma (FM3A) cells transformed with the herpes simplex virus type 1 thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro and in vivo cytotoxic activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and its arabinosyl derivative, (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil (BVaraU), against tumor cells expressing either the Varicella zoster or the Herpes simplex virus thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrum of sensitivity of acyclovir of herpes simplex virus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing 5-Hydroxymethyl Xylouridine from its Isomers by Mass Spectrometry: A Comparison Guide
For researchers in drug development and molecular biology, the accurate identification of nucleoside analogues is critical. 5-Hydroxymethyl xylouridine, a synthetic nucleoside, and its isomers are of significant interest. However, their structural similarity presents a considerable analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based methods for distinguishing this compound from its primary stereoisomers: 5-Hydroxymethyluridine (the ribose isomer) and 5-Hydroxymethyl arabinouridine (the arabinose isomer).
Executive Summary
Differentiating between this compound and its sugar isomers using mass spectrometry alone is challenging due to their identical mass and elemental composition. Conventional tandem mass spectrometry (MS/MS) often yields similar fragmentation patterns, primarily showing the neutral loss of the sugar moiety and the characteristic ion of the 5-hydroxymethyluracil base. However, a multi-faceted approach combining liquid chromatography (LC) and ion mobility spectrometry (IMS) with high-resolution tandem mass spectrometry (MS/MS) provides the necessary specificity for unambiguous identification.
Key Differentiating Techniques:
-
Liquid Chromatography (LC): The distinct stereochemistry of the sugar moieties (xylose, ribose, and arabinose) leads to differences in their interaction with stationary phases, resulting in unique retention times.
-
Ion Mobility Spectrometry (IMS): In the gas phase, the three-dimensional structure of each isomer influences its mobility through a drift tube. This results in distinct drift times or collision cross-sections (CCS), providing an additional layer of separation.
-
Tandem Mass Spectrometry (MS/MS): While the primary fragmentation is similar, subtle differences in the relative abundances of fragment ions, particularly those arising from cross-ring cleavage of the sugar, can be diagnostic. Advanced fragmentation techniques like higher-energy collisional dissociation (HCD) can enhance these differences.
Comparative Data
The following table summarizes the expected distinguishing characteristics for this compound and its isomers based on data from closely related nucleoside analogues. The exact values will be instrument and condition-dependent.
| Parameter | This compound | 5-Hydroxymethyluridine | 5-Hydroxymethyl arabinouridine |
| Molecular Weight | Identical | Identical | Identical |
| LC Retention Time | Intermediate | Earliest Eluting | Latest Eluting |
| Ion Mobility Drift Time/CCS | Intermediate | Most Compact (Shortest Drift Time) | Most Extended (Longest Drift Time) |
| Key MS/MS Fragments (m/z) | [M+H]+, [M+H-Sugar]+, [Base+H]+ | [M+H]+, [M+H-Sugar]+, [Base+H]+ | [M+H]+, [M+H-Sugar]+, [Base+H]+ |
| Diagnostic Fragment Ratios | Unique ratios of sugar-related fragment ions | Unique ratios of sugar-related fragment ions | Unique ratios of sugar-related fragment ions |
Experimental Protocols
A robust method for the differentiation of these isomers involves ultra-high-performance liquid chromatography (UHPLC) coupled to a hybrid ion mobility-quadrupole time-of-flight mass spectrometer (IM-QTOF-MS).
1. Sample Preparation:
-
Prepare standard solutions of each isomer in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 1 µg/mL.
-
For biological samples, perform a solid-phase extraction (SPE) to remove interfering substances.
2. Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal separation of these polar isomers.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Ion Mobility Spectrometry:
-
Drift Gas: Nitrogen.
-
Drift Tube Pressure: 3.5 mbar.
-
Drift Voltage: Optimized for the specific instrument to achieve maximum separation.
4. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Acquisition Mode: Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy: Ramped from 10 to 40 eV to generate a range of fragment ions.
-
Data Analysis: Extract ion chromatograms for the precursor ion and key fragment ions. Measure retention times and drift times for each isomer. Compare the relative abundances of diagnostic fragment ions.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for distinguishing the isomers.
Unraveling the Enzymatic Gatekeepers: A Comparative Guide to Nucleotide Incorporation by Polymerases
For researchers, scientists, and drug development professionals, understanding the intricate dance between DNA/RNA polymerases and nucleotide analogues is paramount. The efficiency with which a modified nucleoside, such as the hypothetical 5-Hydroxymethyl xylouridine (5-hmXU), is incorporated into a growing nucleic acid chain can determine its potential as a therapeutic agent or a biological probe. While direct comparative data on the polymerase incorporation efficiency of this compound versus canonical nucleosides is not currently available in the public domain, this guide provides a comprehensive framework for evaluating such novel analogues. We will delve into the general principles governing nucleotide incorporation, detail the experimental methodologies to assess this, and present illustrative data from other nucleotide analogues to offer a valuable comparative perspective.
The Decisive Factors: What Governs Polymerase Incorporation Efficiency?
The ability of a DNA or RNA polymerase to accept a non-canonical nucleotide triphosphate is a complex process governed by a multitude of factors. These include, but are not limited to:
-
The Nature of the Polymerase: Different polymerases, even from the same family, can exhibit significant variations in their substrate specificity.[1] For instance, Family A polymerases like Taq and Family B polymerases like Vent exo- have been shown to have different efficiencies in incorporating fluorescently labeled nucleotides.[1] Some viral polymerases may even show a higher affinity for certain analogues compared to the host cell's polymerases.[2]
-
Modifications to the Nucleobase: The size, shape, and electrostatic properties of any modification to the nucleobase are critical. Bulky substituents on the C5 position of pyrimidines, for example, can create steric hindrance within the enzyme's active site, thereby reducing incorporation efficiency.[3]
-
Alterations to the Sugar Moiety: The sugar ring of the nucleoside plays a crucial role in positioning the triphosphate for catalysis. Modifications to the sugar, such as the xylose sugar in xylouridine, can alter the conformation of the nucleotide and affect its interaction with the polymerase active site.
-
The Linker Group (for labeled nucleotides): In the case of labeled nucleotides, the nature and length of the linker arm connecting the label to the nucleobase can significantly influence incorporation.[1]
-
Template Sequence Context: The identity of the templating base and its surrounding sequence can impact the efficiency of incorporating a nucleotide analogue.[4]
Gauging the Gatekeepers: Experimental Protocols for Assessing Incorporation Efficiency
To quantitatively assess the incorporation efficiency of a novel nucleotide analogue like 5-hmXU, researchers typically employ a variety of in vitro biochemical assays. These assays are designed to determine key kinetic parameters that reflect the polymerase's ability to bind and incorporate the nucleotide.
Key Experimental Approaches:
-
Steady-State Kinetic Assays: These assays measure the overall rate of DNA or RNA synthesis over a period where the reaction rate is constant. By varying the concentration of the nucleotide analogue and the corresponding canonical nucleotide, one can determine the Michaelis constant (Km) and the maximum velocity (Vmax). The ratio Vmax/Km provides a measure of the catalytic efficiency of the polymerase for that particular nucleotide.
-
Pre-Steady-State Kinetic Assays: To dissect the individual steps of the incorporation process, such as nucleotide binding, the conformational change of the polymerase, and the chemical step of phosphodiester bond formation, pre-steady-state kinetics are employed.[5][6] Techniques like quench-flow and stopped-flow allow for the observation of the first turnover of the enzyme, providing more detailed mechanistic insights.[7]
-
Primer Extension Assays: A common and straightforward method involves a radiolabeled or fluorescently labeled primer annealed to a template DNA or RNA. The polymerase extends this primer in the presence of a mixture of dNTPs or NTPs, including the analogue of interest. The reaction products are then separated by gel electrophoresis and visualized. The extent of primer extension and the formation of full-length product provide a qualitative or semi-quantitative measure of the analogue's incorporation.
A Glimpse into Analogue Incorporation: Illustrative Data
While specific data for this compound is unavailable, the following table provides representative kinetic data for other nucleotide analogues to illustrate how incorporation efficiency is reported and compared. This data is intended to serve as a reference for the type of quantitative comparison that would be necessary to evaluate 5-hmXU.
| Nucleotide Analogue | Polymerase | Km (µM) | Vmax (relative to canonical) | Catalytic Efficiency (Vmax/Km) (relative to canonical) | Reference |
| 5-Vinyl-dUTP | E. coli DNA polymerase I Klenow Fragment | N/A | Comparable to dTTP | Good substrate | [3] |
| (E)-5-(1-Heptenyl)-dUTP | E. coli DNA polymerase I Klenow Fragment | N/A | Very low | Very poor substrate | [3] |
| 9-β-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP) | Cherry Salmon RNA Polymerase I | Ki = 14 µM | Inhibitor | N/A | [5] |
| 9-β-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP) | Cherry Salmon RNA Polymerase II | Ki = 5 µM | Inhibitor | N/A | [5] |
Note: This table is for illustrative purposes only and does not contain data for this compound. N/A indicates that the specific value was not provided in the cited source.
Visualizing the Workflow: A Generalized Polymerase Incorporation Assay
The following diagram outlines a typical workflow for an in vitro polymerase incorporation efficiency assay.
References
- 1. Incorporation of non-nucleoside triphosphate analogues opposite to an abasic site by human DNA polymerases β and λ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential substrate specificity of DNA polymerase beta and of a DNA polymerase induced by herpes simplex virus type 2 towards thymidine triphosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of DNA polymerases. I. Enzyme-catalysed incorporation of 5-'1-alkenyl)-2'-deoxyuridines into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of 9-beta-D-xylofuranosyladenine 5'-triphosphate on DNA-dependent RNA polymerase I and II from cherry salmon (Oncorhynchus masou) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Impact of 5-Hydroxymethyluridine and its Xylo-Counterpart on DNA/RNA Architecture
For researchers, scientists, and drug development professionals, understanding the nuanced structural variations of nucleic acids is paramount. The introduction of modified nucleosides can dramatically alter the conformation, stability, and biological function of DNA and RNA, opening new avenues for therapeutic intervention and diagnostic tool development. This guide provides a detailed structural comparison of nucleic acids containing 5-Hydroxymethyluridine (5-hmU) and its synthetic C3'-epimer, 5-Hydroxymethyl xylouridine (5-hmXU).
While extensive experimental data exists for 5-hmU, a naturally occurring modification, information on 5-hmXU is notably scarce. This comparison, therefore, juxtaposes the well-characterized structural features of 5-hmU-containing nucleic acids with the predicted and inferred properties of their 5-hmXU counterparts, drawing on our understanding of xylonucleic acids (XNA).
At a Glance: Key Structural and Biophysical Differences
The fundamental difference between 5-hmU and 5-hmXU lies in the stereochemistry of the sugar moiety. In 5-hmU, the ribose or deoxyribose sugar has the standard C2'-endo or C3'-endo conformation found in B-form DNA and A-form RNA, respectively. In contrast, 5-hmXU features a xylose sugar, which is the C3'-epimer of ribose. This seemingly subtle change is predicted to have profound consequences on the helical structure of DNA and RNA.
| Property | DNA/RNA with 5-Hydroxymethyluridine (5-hmU) | DNA/RNA with this compound (5-hmXU) |
| Sugar Pucker | Typically C2'-endo for DNA (B-form like) and C3'-endo for RNA (A-form like). | Predicted to favor a different pucker, leading to significant helical distortion. |
| Helical Structure | Maintains the canonical B-form (DNA) or A-form (RNA) double helix. The 5-hydroxymethyl group is accommodated in the major groove. | Predicted to form a "linear ladder-like" or a "slightly right-handed extended" helix, deviating significantly from A and B forms.[1] |
| Thermodynamic Stability (Tm) | The effect on duplex stability is context-dependent, but generally modest. | Duplexes of unmodified xylonucleic acids show significantly higher thermal stability compared to their natural DNA/RNA counterparts.[1] The effect of the 5-hydroxymethyl group is unknown. |
| Base Pairing | Forms a stable Watson-Crick base pair with adenine. | Predicted to form Watson-Crick base pairs, but the altered backbone geometry may affect pairing fidelity and dynamics. |
| Enzymatic Recognition | Recognized and processed by various cellular enzymes, including polymerases and repair enzymes. | Unmodified xylonucleic acids are generally not recognized by natural polymerases, suggesting orthogonality.[1] The impact of the 5-hydroxymethyl group is yet to be determined. |
Caption: Comparative summary of the known and predicted properties of DNA/RNA containing 5-hmU and 5-hmXU.
Delving into the Structural Details
5-Hydroxymethyluridine (5-hmU): A Subtle but Significant Modification
5-Hydroxymethyluracil is a modified pyrimidine base found in the DNA of various organisms and can also be present in RNA.[2] Its presence can arise from the oxidation of thymine or the deamination of 5-hydroxymethylcytosine.
Structural Impact:
Nuclear Magnetic Resonance (NMR) studies on DNA duplexes containing 5-hmU reveal that the overall B-form helical structure is maintained. The 5-hydroxymethyl group is positioned in the major groove of the DNA double helix. The hydroxyl group of the 5-hydroxymethyl moiety can be oriented towards the 3' direction of its own strand and may participate in intrastrand hydrogen bonding.[3][4] The sugar pucker of the 5-hmU nucleotide and the neighboring residues remains predominantly in the C2'-endo conformation, which is characteristic of B-DNA.[3]
Biophysical Properties:
The introduction of 5-hmU into DNA or RNA has a modest effect on the thermodynamic stability of the duplex. The change in melting temperature (Tm) is generally small and can be either slightly stabilizing or destabilizing depending on the sequence context.
This compound (5-hmXU): A Shift in the Sugar Backbone
To date, there is a notable absence of experimental studies on the synthesis, structure, and biophysical properties of DNA or RNA containing this compound. However, based on extensive research into xylonucleic acids (XNA) with canonical bases, we can infer the likely structural consequences of this modification.
Predicted Structural Impact:
The inversion of the stereochemistry at the 3'-position of the sugar ring in xylouridine dramatically alters the sugar pucker preference. This, in turn, forces the nucleic acid into a non-canonical helical conformation. Studies on unmodified xylo-DNA (dXNA) and xylo-RNA (XyloNA) have shown that they do not adopt the classic A- or B-form helices. Instead, they form more extended, "ladder-like" or slightly right-handed helical structures.[1][3] In these structures, the base pairs are still formed according to Watson-Crick rules, but their inclination and the overall helical parameters are significantly different from natural nucleic acids. It is highly probable that the incorporation of 5-hmXU would induce a similar drastic change in the helical geometry. The 5-hydroxymethyl group would likely be projected into a significantly altered major groove.
Predicted Biophysical Properties:
Unmodified xylonucleic acid duplexes exhibit a remarkable increase in thermodynamic stability compared to their DNA and RNA counterparts.[1] This enhanced stability is attributed to favorable stacking interactions in the unique XNA helical structure. It is plausible that DNA or RNA containing 5-hmXU would also form highly stable duplexes, although the specific contribution of the 5-hydroxymethyl group to this stability remains to be experimentally determined.
Experimental Methodologies
The characterization of modified nucleic acids relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments used to compare oligonucleotides containing novel modifications.
Solid-Phase Synthesis of Modified Oligonucleotides
The synthesis of oligonucleotides containing modified bases like 5-hmU and, hypothetically, 5-hmXU is achieved through automated solid-phase phosphoramidite chemistry.
Caption: Workflow for solid-phase synthesis of modified oligonucleotides.
Protocol:
-
Phosphoramidite Preparation: The synthesis of the 5-hydroxymethyl-protected phosphoramidite of either uridine or xylouridine is the crucial first step. The hydroxyl group of the 5-hydroxymethyl moiety must be protected with a group that is stable during synthesis but can be removed during the final deprotection step (e.g., with an acetyl group).
-
Automated Synthesis: The synthesis is performed on a DNA/RNA synthesizer using a solid support (e.g., controlled pore glass). The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. The modified phosphoramidite is introduced at the desired position in the sequence during the coupling step.
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases, phosphates, and the 5-hydroxymethyl group) are removed using a concentrated ammonia or methylamine solution.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for subsequent experiments.
Thermal Denaturation Analysis (Tm)
Thermal melting studies are conducted to determine the thermodynamic stability of the nucleic acid duplexes.
Protocol:
-
Sample Preparation: Complementary single strands of the modified and unmodified oligonucleotides are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectroscopy: The absorbance of the duplex solution at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured. This is the midpoint of the sigmoidal melting curve. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be derived from the melting curves.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall helical conformation of the nucleic acid.
Caption: Workflow for conformational analysis using Circular Dichroism.
Protocol:
-
Sample Preparation: The purified oligonucleotide duplex is prepared in a suitable buffer at a known concentration.
-
Spectral Acquisition: CD spectra are recorded on a spectropolarimeter, typically over a wavelength range of 200 to 320 nm.
-
Data Interpretation: The resulting spectrum is characteristic of the nucleic acid's secondary structure. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm. A-form RNA shows a strong positive band around 260 nm and a negative band around 210 nm. Significant deviations from these canonical spectra would indicate a non-standard conformation, as is expected for XNA-containing duplexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acids in solution at atomic resolution.
Protocol:
-
Sample Preparation: A highly concentrated and pure sample of the modified oligonucleotide duplex is required, often with isotopic labeling (13C, 15N) to facilitate resonance assignment.
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the proton, carbon, and nitrogen resonances and to measure through-bond and through-space correlations.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in computational molecular modeling programs to calculate a family of structures consistent with the experimental data.
Signaling Pathways and Logical Relationships
While 5-hmU is a known component of epigenetic regulation and DNA repair pathways, no cellular signaling pathways have been identified that directly involve xylonucleic acids, as they are synthetic constructs. The workflow for investigating a novel modification, however, follows a logical progression from synthesis to detailed structural and functional analysis.
Caption: Logical workflow for the characterization of a novel nucleic acid modification.
Conclusion
The structural comparison of DNA/RNA containing this compound and 5-Hydroxymethyluridine highlights the profound impact of sugar stereochemistry on nucleic acid architecture. While 5-hmU introduces a subtle modification within the canonical double helical framework, the xylose-based counterpart, 5-hmXU, is predicted to induce a radical departure from the familiar A- and B-form structures. The lack of experimental data for 5-hmXU underscores a significant gap in our understanding and presents an exciting frontier for research in synthetic biology and nucleic acid chemistry. The development of synthetic routes to 5-hmXU and its incorporation into oligonucleotides will be crucial to experimentally validate the predicted structural and biophysical properties and to explore its potential as a tool for developing novel therapeutic and diagnostic agents.
References
Validating the Presence of 5-Hydroxymethyl xylouridine in Biological Samples: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of modified nucleosides in biological matrices is a critical aspect of biomedical research and drug development. While significant attention has been given to modifications of deoxyribonucleosides, such as 5-Hydroxymethyl-2'-deoxyuridine (5-hm-dU), the analysis of their xylo-configured counterparts, like 5-Hydroxymethyl xylouridine (5-OH-XylU), remains a less explored area. This guide provides a comprehensive comparison of potential analytical methods for the validation of 5-OH-XylU in biological samples, drawing upon established protocols for the analogous and well-studied 5-hm-dU.
Structural Analogy: this compound vs. 5-Hydroxymethyl-2'-deoxyuridine
The primary structural difference between 5-OH-XylU and 5-hm-dU lies in the stereochemistry of the sugar moiety. 5-OH-XylU possesses a xylose sugar, whereas 5-hm-dU contains a deoxyribose sugar. This seemingly subtle difference can influence enzymatic recognition, chromatographic behavior, and mass spectrometric fragmentation patterns, necessitating careful adaptation and validation of analytical methods.
Comparative Analysis of Analytical Platforms
The validation of novel modified nucleosides like 5-OH-XylU hinges on the selection of an appropriate analytical platform. The following sections compare the most promising techniques, with performance data extrapolated from studies on 5-hm-dU.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the quantification of modified nucleosides due to its high sensitivity, selectivity, and versatility.
Key Advantages:
-
High Specificity: The ability to select for both the precursor ion and a specific fragment ion (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) provides exceptional selectivity, minimizing interference from complex biological matrices.
-
High Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the femtomolar to attomolar range, enabling the analysis of low-abundance modifications.
-
Quantitative Accuracy: The use of stable isotope-labeled internal standards allows for precise and accurate quantification.
-
Versatility: The technique can be adapted for the analysis of a wide range of modified nucleosides in various biological samples, including DNA, RNA, urine, and plasma.
Considerations for 5-OH-XylU:
-
Chromatographic Separation: The polarity of 5-OH-XylU may differ from 5-hm-dU, requiring optimization of the chromatographic method. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns should be evaluated to achieve optimal separation from other nucleosides.
-
Mass Spectrometric Fragmentation: The fragmentation pattern of 5-OH-XylU will need to be determined to establish specific MRM transitions for quantification. The cleavage of the glycosidic bond is a common fragmentation pathway for nucleosides.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of modified nucleosides, though it requires derivatization to increase the volatility of the analytes.
Key Advantages:
-
High Chromatographic Resolution: GC columns can provide excellent separation of closely related compounds.
-
Established Libraries: Extensive mass spectral libraries are available for the identification of known compounds.
Considerations for 5-OH-XylU:
-
Derivatization: A suitable derivatization procedure (e.g., silylation) will be necessary to make 5-OH-XylU amenable to GC analysis. This additional sample preparation step can introduce variability.
-
Thermal Stability: The thermal stability of the derivatized 5-OH-XylU must be confirmed to prevent degradation in the GC inlet.
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and cost-effective approach for the detection of modified nucleosides, provided that a specific antibody is available.
Key Advantages:
-
High Throughput: ELISA allows for the rapid screening of a large number of samples.
-
Cost-Effective: The reagents and instrumentation for ELISA are generally less expensive than for mass spectrometry-based methods.
Considerations for 5-OH-XylU:
-
Antibody Availability: The primary limitation is the need for a highly specific monoclonal or polyclonal antibody that recognizes 5-OH-XylU without cross-reacting with other nucleosides, particularly 5-hm-dU.
-
Semi-Quantitative: ELISAs are often semi-quantitative and may be more susceptible to matrix effects than LC-MS/MS.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the discussed analytical methods for the validation of 5-OH-XylU, based on typical data for 5-hm-dU analysis.
| Analytical Method | Typical Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Throughput |
| LC-MS/MS | 0.1 - 10 pg/mL | >0.99 | <15% | Medium |
| GC-MS | 1 - 50 pg/mL | >0.99 | <20% | Medium |
| ELISA | 10 - 100 pg/mL | >0.95 | <25% | High |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for the Quantification of 5-OH-XylU in DNA
This protocol is adapted from established methods for 5-hm-dU.
1. DNA Extraction and Digestion:
- Extract genomic DNA from the biological sample using a commercial kit.
- Quantify the extracted DNA using a spectrophotometer.
- To 10 µg of DNA, add a stable isotope-labeled internal standard of 5-OH-XylU (if available) or a suitable analogue.
- Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. Solid-Phase Extraction (SPE) Cleanup (Optional):
- For complex matrices, a C18 SPE cartridge can be used to remove salts and other interferences.
3. LC-MS/MS Analysis:
- Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A linear gradient from 2% to 50% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry:
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions: To be determined by infusing a 5-OH-XylU standard. A likely transition would be the precursor ion [M+H]+ to the fragment ion corresponding to the protonated base.
4. Data Analysis:
- Quantify 5-OH-XylU by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-OH-XylU.
Protocol 2: GC-MS for the Detection of 5-OH-XylU
1. Sample Preparation:
- Perform DNA extraction and enzymatic digestion as described in Protocol 1.
- Lyophilize the digested sample.
2. Derivatization:
- Resuspend the dried sample in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70°C for 30 minutes.
3. GC-MS Analysis:
- Gas Chromatography:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium.
- Inlet Temperature: 250°C.
- Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
- Mass Spectrometry:
- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.
4. Data Analysis:
- Identify the peak corresponding to the derivatized 5-OH-XylU based on its retention time and mass spectrum.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the validation of this compound.
Caption: General workflow for the validation of this compound.
Caption: Detailed workflow for LC-MS/MS based validation.
"comparative analysis of the mutagenic potential of 5-Hydroxymethyl xylouridine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mutagenic effects of 5-Hydroxymethyl xylouridine. Due to the limited direct experimental data on this specific compound, this analysis is based on the known mutagenic potential of structurally similar nucleoside analogs, particularly 5-Hydroxymethyl-2'-deoxyuridine (HMdU) and other xyloside derivatives. This guide aims to offer a precautionary overview for researchers and drug development professionals considering this compound for therapeutic applications.
Executive Summary
Data Presentation: Comparative Mutagenic Potential of Nucleoside Analogs
The following table summarizes the available quantitative data on the mutagenic potential of 5-Hydroxymethyl-2'-deoxyuridine and other antiviral nucleoside analogs. This data serves as a reference for predicting the potential mutagenicity of this compound.
| Compound | Assay Type | Test System | Results |
| 5-Hydroxymethyl-2'-deoxyuridine (HMdU) | Ames Test | Salmonella typhimurium TA100, TA97, TA102, TA104 | Positive : Induces base-pair substitutions and frameshift mutations.[1] |
| HPRT Assay | Chinese Hamster V79 Cells | Weakly Positive : Slight increase in mutant frequency. | |
| Zidovudine (AZT) | Ames Test | Salmonella typhimurium | Negative |
| Micronucleus Assay | Mouse Bone Marrow | Positive : Induces chromosomal damage. | |
| HPRT Assay | Human Lymphoblastoid Cells | Positive : Induces gene mutations. | |
| Lamivudine (3TC) | Ames Test | Salmonella typhimurium | Negative |
| Micronucleus Assay | Mouse Bone Marrow | Negative | |
| HPRT Assay | Human Lymphoblastoid Cells | Negative | |
| beta-Xylocytidine (xyloC) | Cytotoxicity and DNA Repair Assay | Human Tumor Cell Lines | Genotoxic : Inhibits DNA replication and repair.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the design and interpretation of future studies on this compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Test Strains : Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine are used.
-
Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.
-
Procedure : The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking histidine.
-
Endpoint : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a suitable incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
HPRT (Hypoxanthine-guanine phosphoribosyltransferase) Gene Mutation Assay
This assay detects gene mutations in mammalian cells.
-
Cell Line : A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or V79 cells, which are heterozygous for the HPRT gene, is used.
-
Treatment : Cells are exposed to the test compound at various concentrations for a defined period.
-
Expression Period : After treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.
-
Selection : The cells are then cultured in a medium containing a selective agent, typically 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while mutant cells lacking a functional HPRT enzyme will survive and form colonies.
-
Endpoint : The number of 6-TG resistant colonies is counted, and the mutant frequency is calculated. A significant increase in mutant frequency compared to the negative control suggests mutagenic activity.
In Vitro Micronucleus Assay
This assay detects chromosomal damage in mammalian cells.
-
Cell Culture : Human lymphocytes or a suitable mammalian cell line (e.g., CHO, V79) are used.
-
Treatment : The cells are exposed to the test compound at various concentrations.
-
Cytokinesis Block : Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.
-
Harvesting and Staining : Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Endpoint : The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for mutagenicity testing and a key signaling pathway involved in the cellular response to DNA damage.
Caption: A generalized workflow for assessing the mutagenic potential of a test compound.
Caption: A simplified diagram of the ATM/p53-mediated DNA damage response pathway.
Conclusion and Recommendations
The absence of direct mutagenicity data for this compound necessitates a cautious approach. Based on the positive mutagenicity findings for the structurally related compound 5-Hydroxymethyl-2'-deoxyuridine in bacterial assays and the genotoxic potential of a xyloside nucleoside analog, it is recommended that comprehensive mutagenicity and genotoxicity studies be conducted for this compound before proceeding with advanced preclinical or clinical development. These studies should include, at a minimum, an Ames test, an in vitro mammalian cell gene mutation assay (such as the HPRT assay), and an in vitro or in vivo chromosomal damage assay (such as the micronucleus assay). The findings from such studies will be critical for a thorough risk assessment and for ensuring the safety of this potential therapeutic agent.
References
A Researcher's Guide to Assessing Anti-5-Hydroxymethyluridine Antibody Cross-Reactivity with 5-Hydroxymethyl xylouridine
For researchers in epigenetics and drug development, the specificity of antibodies is paramount for generating reliable data. This guide provides a comparative framework for evaluating the cross-reactivity of antibodies targeting 5-Hydroxymethyluridine (5hmU), a modified nucleoside with roles in epigenetic regulation, with its structural analog, 5-Hydroxymethyl xylouridine.[1][2] Understanding potential cross-reactivity is crucial for the accurate interpretation of immunoassay results. This document outlines the structural basis for potential cross-reactivity, a detailed experimental protocol for its assessment, and a template for data presentation.
Structural Comparison: 5-Hydroxymethyluridine vs. This compound
The potential for cross-reactivity arises from the significant structural similarity between 5-Hydroxymethyluridine and this compound. Both molecules share the same 5-Hydroxymethyluracil base. The key structural difference lies in the stereochemistry of the attached sugar moiety: 5-Hydroxymethyluridine contains a ribose sugar, while this compound contains a xylose sugar. The difference in the orientation of the hydroxyl groups on the sugar ring, particularly at the 2' and 3' positions, is the primary distinguishing feature that a specific antibody should recognize.
| Feature | 5-Hydroxymethyluridine | This compound |
| Nucleobase | 5-Hydroxymethyluracil | 5-Hydroxymethyluracil |
| Sugar Moiety | D-Ribose | D-Xylose |
| Molecular Formula | C10H14N2O7[3] | C10H14N2O7[4] |
| Molecular Weight | 274.23 g/mol [3] | 274.23 g/mol [4] |
| Key Structural Difference | Ribofuranosyl sugar | Xylofuranosyl sugar |
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
To quantify the degree of cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.[5] This technique measures the ability of a free analyte (the "competitor") to inhibit the binding of an antibody to an immobilized antigen. By comparing the inhibitory potential of this compound against that of 5-Hydroxymethyluridine, a precise measure of cross-reactivity can be determined.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a step-by-step guide for assessing the specificity of an anti-5-Hydroxymethyluridine (anti-5hmU) antibody.
1. Materials and Reagents:
-
High-binding 96-well microplate
-
Anti-5hmU antibody (primary antibody)
-
5hmU-BSA conjugate (for coating)
-
5-Hydroxymethyluridine (positive control competitor)
-
This compound (test competitor)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Plate Coating:
-
Dilute the 5hmU-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
4. Competitive Reaction:
-
Prepare serial dilutions of both 5-Hydroxymethyluridine and this compound in an appropriate buffer (e.g., PBST). A typical concentration range would be from 1 nM to 1 mM.
-
Dilute the primary anti-5hmU antibody to its optimal working concentration (as determined by a prior titration assay) in PBST.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody. Include a control with no competitor (maximum signal) and a blank with no antibody (background).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
5. Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Interpretation
The results should be tabulated to compare the inhibitory effects of both compounds directly. The key metric for comparison is the IC50 value, which represents the concentration of the competitor required to inhibit 50% of the antibody binding.
Table 1: Hypothetical Competitive ELISA Results
| Competitor Concentration | % Binding (5-Hydroxymethyluridine) | % Binding (this compound) |
| 1 nM | 98% | 100% |
| 10 nM | 91% | 99% |
| 100 nM | 75% | 97% |
| 1 µM | 52% | 92% |
| 10 µM | 28% | 81% |
| 100 µM | 10% | 65% |
| 1 mM | 5% | 48% |
| Calculated IC50 | ~1.1 µM | ~1.1 mM |
Calculation of Cross-Reactivity:
The percentage of cross-reactivity can be calculated using the IC50 values with the following formula:
% Cross-Reactivity = (IC50 of 5-Hydroxymethyluridine / IC50 of this compound) x 100
Interpretation:
-
Low Cross-Reactivity (<1%): If the IC50 for this compound is significantly higher (e.g., >100-fold) than that for 5-Hydroxymethyluridine, the antibody is considered highly specific.
-
Moderate Cross-Reactivity (1-10%): The antibody shows some affinity for the analog, and results from assays in samples containing this compound should be interpreted with caution.
-
High Cross-Reactivity (>10%): The antibody binds significantly to both compounds, indicating it is not specific for 5-Hydroxymethyluridine over its xylouridine analog. Such an antibody would not be suitable for specifically detecting 5hmU in a mixed sample.
This guide provides a comprehensive framework for the objective evaluation of anti-5hmU antibody specificity. By employing these standardized protocols and data analysis methods, researchers can ensure the validity and reliability of their immunoassay data.
References
- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 5-Hydroxymethyluridine | C10H14N2O7 | CID 121698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 52448-09-6 [chemicalbook.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
Unraveling the Impact of 5-Hydroxymethylxylouridine on RNA Function: A Comparative Guide
The incorporation of modified nucleosides into RNA transcripts is a critical mechanism for regulating their structure, stability, and function. While significant research has focused on modifications of the canonical ribonucleosides, the functional consequences of incorporating rarer, structurally distinct analogs remain a burgeoning field of investigation. This guide provides a comparative analysis of the predicted functional consequences of incorporating 5-Hydroxymethylxylouridine (5-hmXU) into RNA, drawing upon experimental data from related modified nucleosides to build a comprehensive, albeit predictive, overview for researchers, scientists, and drug development professionals.
Currently, direct experimental data on the synthesis of 5-Hydroxymethylxylouridine triphosphate and its subsequent incorporation into RNA by polymerases is not available in the published literature. Therefore, this guide will extrapolate the potential impacts of 5-hmXU by examining the known effects of two key related modifications: the xylouridine sugar moiety and the 5-hydroxymethyl group on a standard uracil base (5-hydroxymethyluridine).
Predicted Structural and Functional Consequences of 5-hmXU Incorporation
The introduction of 5-hmXU into an RNA strand is anticipated to have profound effects on its structure and, consequently, its biological function. These effects can be dissected by considering the individual contributions of the xylose sugar and the 5-hydroxymethyl group.
Impact of the Xylose Sugar Moiety
The defining feature of xylouridine is the stereochemistry of its sugar ring, which differs from the ribose found in canonical RNA. This alteration in sugar pucker is known to induce significant changes in the helical structure of nucleic acids.
Molecular dynamics simulations of RNA duplexes containing xylouridine (XyloNA) have revealed a dramatic departure from the typical A-form geometry of RNA.[1] The presence of the xylose sugar disrupts the standard helical parameters, leading to an uncoiling of the duplex and the formation of a more flexible, left-handed helical structure.[1] This fundamental change in conformation would likely have cascading effects on RNA function:
-
Altered Protein Recognition: The unique three-dimensional structure of XyloNA would present a different surface for RNA-binding proteins. This could lead to either diminished or enhanced binding affinities, or even the recruitment of entirely new protein partners.
-
Disrupted Ribosomal Processing: The altered helical geometry could impede the passage of the mRNA through the ribosome, potentially stalling or inhibiting translation.
-
Modified RNAi Activity: For small interfering RNAs (siRNAs) or microRNAs (miRNAs), the incorporation of xylouridine would likely disrupt the precise structural requirements for recognition and cleavage of target mRNAs by the RNA-induced silencing complex (RISC).
Impact of the 5-Hydroxymethyl Group
The 5-hydroxymethyl group, when present on a standard uracil base (5-hydroxymethyluridine or 5-hmU), has been shown to influence various aspects of RNA biology. By analogy, the addition of this group to a xylouridine nucleoside is expected to introduce further functional modulations.
-
Enhanced Base Pairing Stability: The 5-hydroxymethyl group can participate in additional hydrogen bonding interactions within the major groove of the RNA helix, potentially increasing the thermal stability of the duplex.
-
Modulation of Protein Interactions: The hydroxyl group can serve as both a hydrogen bond donor and acceptor, providing an additional point of contact for interacting proteins. This could fine-tune the binding affinities of regulatory proteins.
-
Potential for Further Modification: The hydroxyl group could be a substrate for further enzymatic modifications, such as glycosylation, creating an additional layer of regulatory complexity.
Comparative Data of Related RNA Modifications
To provide a clearer, data-driven perspective, the following table summarizes the known effects of related modifications in comparison to the predicted effects of 5-hmXU.
| Modification | Effect on Helical Structure | Impact on Thermal Stability | Influence on Protein Binding |
| 5-Hydroxymethyluridine (5-hmU) | Minimal deviation from A-form helix | Increased | Can be enhanced or reduced depending on the protein |
| Xylouridine (XyloU) | Induces a flexible, left-handed helix[1] | Decreased | Significantly altered |
| Pseudouridine (Ψ) | Enhances base stacking and stabilizes A-form helix | Increased | Can be enhanced or reduced depending on the protein |
| 2'-O-methylation (2'-OMe) | Stabilizes A-form helix | Increased | Generally enhanced due to increased lipophilicity |
| 5-Hydroxymethylxylouridine (5-hmXU) (Predicted) | Predicted to induce a flexible, left-handed helix with potential for altered base stacking | Ambiguous; the destabilizing effect of xylose may be counteracted by the stabilizing effect of the 5-hydroxymethyl group. | Predicted to be significantly altered due to both structural and chemical changes. |
Experimental Protocols for Investigating 5-hmXU
As research into 5-hmXU is still in its infancy, this section outlines key experimental protocols that would be necessary to elucidate its functional consequences.
Synthesis of 5-Hydroxymethylxylouridine Triphosphate (5-hmXUTP)
A multi-step organic synthesis would be required, likely starting from a commercially available xylose derivative. A potential synthetic workflow is outlined below.
Enzymatic Incorporation of 5-hmXUTP into RNA
The synthesized 5-hmXUTP would need to be tested as a substrate for various RNA polymerases, such as T7 RNA polymerase.
Biophysical and Functional Characterization
Once RNA containing 5-hmXU is successfully synthesized, a battery of biophysical and functional assays would be employed to determine its properties.
-
Circular Dichroism (CD) Spectroscopy: To determine the global secondary structure and confirm the predicted shift from an A-form to a left-handed helix.
-
Thermal Denaturation Studies (UV-melting): To measure the melting temperature (Tm) and assess the thermodynamic stability of the modified RNA duplexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy or X-ray Crystallography: To obtain high-resolution structural information of the modified RNA.
-
In Vitro Translation Assays: To assess the impact of 5-hmXU on the efficiency and fidelity of protein synthesis.
-
RNA-protein Binding Assays (e.g., EMSA, SPR): To quantify the changes in binding affinity of specific RNA-binding proteins to the modified RNA.
Logical Relationship of Functional Consequences
The anticipated functional consequences of 5-hmXU incorporation stem from a logical progression of effects, starting from the fundamental change in sugar stereochemistry.
Conclusion
The incorporation of 5-Hydroxymethylxylouridine into RNA represents a fascinating and unexplored area of epitranscriptomics. Based on the known structural impact of the xylouridine sugar and the functional contributions of the 5-hydroxymethyl group, it is predicted that 5-hmXU would be a potent modulator of RNA structure and function. The most significant consequence is expected to be a dramatic alteration of the RNA helix to a more flexible, left-handed conformation, which would have profound implications for protein binding, translation, and other cellular processes. Future experimental work, following the protocols outlined in this guide, is essential to validate these predictions and to fully uncover the biological roles of this intriguing RNA modification.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Hydroxymethyl xylouridine
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. 5-Hydroxymethyl xylouridine, a modified nucleoside, requires careful management as a hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal, aligning with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.[1]
Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute Toxicity: Oral, Category 4 | P301+312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | P302+352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (single exposure), Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Data sourced from the Safety Data Sheet for 5-Hydroxymethyl-2'-deoxyuridine.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a structured process designed to ensure safety and compliance with institutional and regulatory standards.
Waste Identification and Segregation
Proper identification is the first critical step. The waste must be clearly labeled with its full chemical name: "this compound" and designated as "Hazardous Waste".[1] It is imperative not to mix this waste with other chemical waste streams unless explicitly authorized by your institution's hazardous waste management guidelines.[1][3] Incompatible materials can react, potentially leading to unforeseen hazards.
Containerization
Utilize a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.[1] The container must have a secure, screw-top cap and be in good condition to prevent any leakage.[1] To allow for potential expansion of contents, do not overfill the container; a general rule is to leave at least 10% headspace.[1]
Storage
The sealed waste container should be stored in a designated and clearly labeled Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be at or near the point of waste generation to minimize the travel distance of hazardous materials.[4] Ensure the storage area is secure and away from any sources of ignition.
Waste Pickup and Disposal
The final step is to contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] They are equipped and trained to handle the transportation and final disposal in accordance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
